molecular formula C4H8N2O B1426156 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine CAS No. 28786-82-5

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Cat. No.: B1426156
CAS No.: 28786-82-5
M. Wt: 100.12 g/mol
InChI Key: HAVLTQQTLZIBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine is a chemical compound with the molecular formula C4H8N2O and a molecular weight of 100.12 g/mol . Its structure is characterized by the SMILES notation "CC1CC(=NO1)N" . This compound is part of the isoxazole family, a class of heterocyclic structures recognized as a key pharmacophore in medicinal chemistry . Isoxazole derivatives are extensively researched due to their broad spectrum of pharmacological activities. Scientific literature indicates that compounds containing the isoxazole ring have demonstrated significant immunosuppressive and anti-inflammatory properties in various experimental models . Some derivatives inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for certain active isoxazole compounds has been linked to the induction of pro-apoptotic pathways , characterized by increased expression of caspases and Fas in cell lines such as Jurkat cells . Beyond immunology, research into similar structures explores potential applications in developing agents with anticancer, antimicrobial, and neuroactive properties, given the ring's similarity to known biological molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature for the most current findings on the applications of this compound class.

Properties

IUPAC Name

5-methyl-4,5-dihydro-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3-2-4(5)6-7-3/h3H,2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVLTQQTLZIBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Amino-5-methyl-2-isoxazoline & 3-Amino-5-methylisoxazole Scaffolds

[1][2]

Executive Summary

This technical guide addresses the structural and synthetic landscape of 3-amino-5-methylisoxazole (AMI) and its tautomeric counterpart, 3-imino-5-methyl-2-isoxazoline .[1][2] While often used interchangeably in commercial nomenclature, the distinction between the aromatic isoxazole and the partially saturated or tautomeric isoxazoline is critical for mechanistic drug design.[1][2]

This scaffold is the obligate precursor for Sulfamethoxazole (SMX) and a foundational pharmacophore in modern agrochemistry.[1][2] This guide moves beyond basic property listing to analyze the pH-dependent regioselectivity of its synthesis, its tautomeric ambiguity in solution, and its role as a bio-isostere in ligand binding.[2]

Part 1: Structural Dynamics & Tautomerism[1][2]

The molecule exists in a dynamic equilibrium.[1][2] Understanding this is vital for predicting binding affinity (e.g., in dihydropteroate synthase inhibition) and solubility profiles.[1][2]

The Isoxazole-Isoxazoline Interface

The user's query regarding "3-amino-5-methyl-2-isoxazoline" technically refers to the imino-tautomer or the 4,5-dihydro analog.[1][2] In the solid state and non-polar solvents, the amino-isoxazole (A) dominates due to aromatic stabilization.[2] However, in polar protic solvents or within enzyme active sites, the imino-isoxazoline (B) form becomes energetically accessible.[2]

  • Form A (Aromatic): 3-Amino-5-methylisoxazole.[1][2][3][4][5][6][7] Stable, commercially available (CAS 1072-67-9).[1][2][8]

  • Form B (Isoxazoline): 5-Methyl-2H-isoxazol-3-imine.[1][2] This is the "2-isoxazoline" structure where the proton resides on the ring nitrogen, disrupting aromaticity but allowing specific H-bond donor/acceptor motifs.[1][2]

Visualization of Tautomeric Equilibrium[2]

Tautomerismcluster_0Environmental DriversAromaticAromatic Form3-Amino-5-methylisoxazole(Stable Solid State)TransitionProton TransferTransition StateAromatic->Transition-H (exocyclic)Transition->AromaticIsoxazolineIsoxazoline Form5-Methyl-2H-isoxazol-3-imine(Reactive/Binding Mode)Transition->Isoxazoline+H (ring N)Isoxazoline->TransitionPolar SolventsPolar SolventsPolar Solvents->TransitionEnzyme Active SitesEnzyme Active Sites

Caption: Tautomeric shift from the stable aromatic amine to the imino-isoxazoline species, driven by solvent polarity and H-bonding requirements.[1][2]

Part 2: Synthesis & Regiocontrol[1][2]

The synthesis of 3-amino-5-methylisoxazole is a classic case of kinetic vs. thermodynamic control .[1][2] The reaction between hydroxylamine and a nitrile derivative (typically 3-aminocrotononitrile or 3-hydroxybutanenitrile) can yield two isomers: the desired 3-amino (AMI) or the undesired 5-amino isomer.[1][2]

The pH-Switch Protocol

Industrial protocols rely on strict pH monitoring to force the cyclization towards the 3-amino core.[1][2]

  • Reagents: 3-Aminocrotononitrile (ACN), Hydroxylamine Hydrochloride (

    
    ), NaOH.[1][2]
    
  • Mechanism:

    • Low pH (< 8): Nucleophilic attack by hydroxylamine oxygen on the nitrile carbon is slow; competing reactions occur.[1][2]

    • High pH (10.0 - 12.5): The free base of hydroxylamine attacks the nitrile (or the imino carbon), followed by cyclization.[1][2]

    • Critical Control Point: Maintaining pH between 10.5 and 12.5 is mandatory.[1][2][5] Exceeding pH 13 degrades the product; dropping below 10 favors the 5-amino isomer or incomplete cyclization.[1][2]

Experimental Workflow (Step-by-Step)
  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water.

  • Neutralization: Slowly add 50% NaOH to adjust pH to 10.5 . Keep temperature < 20°C (exothermic).

  • Addition: Add 3-aminocrotononitrile (1.0 eq) dropwise.

  • Cyclization: Heat the mixture to 50-60°C for 3-4 hours. Monitor pH continuously; add NaOH to maintain pH 10.5-11.0.

  • Quench & Isolation: Cool to 5°C. The product (3-amino-5-methylisoxazole) precipitates as off-white crystals.[1][2]

  • Purification: Recrystallize from water or toluene/heptane.[1][2]

Synthesis Pathway Diagram[1]

SynthesisStartRaw Materials3-Aminocrotononitrile + NH2OH·HClpH_ControlpH Adjustment(Target: 10.5 - 12.5)Start->pH_ControlPath_CorrectNucleophilic Attackon Nitrile CarbonpH_Control->Path_CorrectpH 10-12.5Path_WrongAttack onCarbonyl/EnaminepH_Control->Path_WrongpH < 9 or > 13CyclizationRing Closure(50-60°C)Path_Correct->CyclizationByproduct5-Amino Isomer / HydrolysisPath_Wrong->ByproductProduct3-Amino-5-methylisoxazole(Solid Precipitate)Cyclization->Product

Caption: Regioselective synthesis pathway. pH control is the single determinant factor for yield and isomeric purity.[2]

Part 3: Physicochemical Properties[1][2]

The following data aggregates experimental values for the aromatic form (CAS 1072-67-9), which serves as the reference standard for the isoxazoline class.

PropertyValueContext/Relevance
Molecular Weight 98.10 g/mol Fragment-based drug design (FBDD) compliant.[1][2]
Melting Point 59 - 61 °CLow MP indicates weaker crystal lattice packing; easy to melt-process.[1][2]
pKa (Conjugate Acid) ~2.40Weakly basic.[1][2] The amine is electron-withdrawing due to the adjacent N-O bond.[1][2]
LogP 0.1 - 0.25Highly polar; excellent water solubility for an organic intermediate.[1][2]
UV Max ~238 nmDiagnostic for the isoxazole ring conjugation.[1][2]
Stability Acid: StableBase: LabileThe isoxazole ring can undergo ring-opening (cleavage of N-O) in strong base at high temps.[1][2]

Part 4: Pharmacological & Industrial Utility[2]

Sulfamethoxazole (SMX) Production

The primary global utility of this scaffold is the synthesis of Sulfamethoxazole.[1][2]

  • Mechanism: The exocyclic amine of 3-amino-5-methylisoxazole reacts with p-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride).[1][2]

  • Deprotection: Subsequent hydrolysis of the acetyl group yields SMX.[1][2]

  • Criticality: The isoxazole ring mimics the PABA (para-aminobenzoic acid) substrate in bacteria, but the specific geometry of the 3-amino-5-methyl substitution optimizes the fit within the dihydropteroate synthase enzyme.[2]

Isoxazoline Insecticides (Structural Relation)

While modern "Isoxazoline" insecticides (e.g., Fluralaner, Afoxolaner) utilize a more complex dihydro-isoxazole ring substituted with trifluoromethyl and aryl groups, the 3-amino-5-methyl-2-isoxazoline core represents the fundamental "parent" structure of this bioactive class.[1][2]

  • Mode of Action: These compounds act as non-competitive GABA antagonists.[1][2]

  • Structure-Activity Relationship (SAR): The N-O bond is critical for binding to the chloride channel.[1][2] The "2-isoxazoline" (dihydro) saturation found in pesticides provides a different vector orientation compared to the flat aromatic isoxazole of SMX.[1][2]

References

  • Synthesis & Regioselectivity: Johnson, L., et al. (2013).[1][2][9] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1][2][9]

  • Chemical Properties & Data: PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole.[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Industrial Protocol: Patent DE3731850A1.[1][2] "Method for Producing 3-Amino-5-Methylisoxazole." Google Patents.

  • Tautomerism & Crystallography: Rybakov, V. B., et al. (2019).[1][2] "Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids." Chemistry of Heterocyclic Compounds.

An In-depth Technical Guide to 5-Methyl-4,5-dihydroisoxazol-3-amine: Nomenclature, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-4,5-dihydroisoxazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document aims to be a valuable resource by elucidating its nomenclature to avoid common confusion with related structures, detailing its synthesis, and exploring its potential applications based on the known reactivity and biological activity of the 4,5-dihydroisoxazole (isoxazoline) scaffold.

Nomenclature and Structural Elucidation: Distinguishing 5-Methyl-4,5-dihydroisoxazol-3-amine

A critical aspect of working with 5-Methyl-4,5-dihydroisoxazol-3-amine is the accurate identification of its structure and the differentiation from its more commonly cited aromatic analog, 3-Amino-5-methylisoxazole.

The core of the molecule is a 4,5-dihydroisoxazole ring, also known as a 2-isoxazoline ring. This is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, with a single double bond between the nitrogen and one of the carbon atoms. The "dihydro" prefix indicates the presence of two adjacent saturated carbon atoms in the ring, distinguishing it from the fully aromatic isoxazole ring.

Key Identifiers:

  • Systematic Name (IUPAC): 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

  • Common Name: 5-Methyl-4,5-dihydroisoxazol-3-amine; 3-Amino-5-methyl-2-isoxazoline

  • CAS Number: 28786-82-5

Structural Diagram:

Caption: Chemical structure of 5-Methyl-4,5-dihydroisoxazol-3-amine.

Common Point of Confusion:

It is crucial to distinguish 5-Methyl-4,5-dihydroisoxazol-3-amine from 3-Amino-5-methylisoxazole (CAS: 1072-67-9). The latter is an aromatic compound with a fully unsaturated isoxazole ring. This structural difference significantly impacts the chemical and physical properties, as well as the biological activity of the two molecules.

Synthesis of 5-Methyl-4,5-dihydroisoxazol-3-amine: A General Approach

While specific, detailed synthesis protocols for 5-Methyl-4,5-dihydroisoxazol-3-amine are not extensively reported in peer-reviewed literature, its synthesis can be approached through established methods for the construction of the 4,5-dihydroisoxazole ring system. The most common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

General Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

  • Generation of the Nitrile Oxide: The key intermediate is cyanamide N-oxide (H₂N-C≡N⁺-O⁻), which is unstable and typically generated in situ.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide then reacts with an appropriate alkene, in this case, propene, to form the desired 5-methyl-4,5-dihydroisoxazol-3-amine.

Conceptual Synthesis Diagram:

G cluster_0 Step 1: In Situ Generation of Cyanamide N-oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition start Cyanamide Precursor (e.g., Hydroxyguanidine derivatives) reagent1 Oxidizing Agent or Base start->reagent1 Reaction intermediate Cyanamide N-oxide [H2N-C≡N+-O-] reagent1->intermediate Generates alkene Propene (CH3-CH=CH2) intermediate->alkene Cycloaddition product 5-Methyl-4,5-dihydroisoxazol-3-amine alkene->product

Caption: Conceptual workflow for the synthesis of 5-Methyl-4,5-dihydroisoxazol-3-amine.

Experimental Considerations:

  • Choice of Precursor: The selection of a suitable and stable precursor for cyanamide N-oxide is critical for a successful reaction.

  • Reaction Conditions: The cycloaddition reaction conditions, including solvent, temperature, and reaction time, need to be optimized to maximize the yield and regioselectivity of the product. The reaction of an unsymmetrical alkene like propene can potentially lead to the formation of a regioisomeric product (4-methyl-4,5-dihydroisoxazol-3-amine), although the 5-substituted product is often favored electronically and sterically.

  • Purification: The final product would likely require purification by techniques such as column chromatography to separate it from any unreacted starting materials, byproducts, and regioisomers.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance Likely a solid or oil at room temperature.
Solubility Expected to be soluble in polar organic solvents.
Boiling Point Lower than its aromatic analog due to lack of aromaticity and planarity.
Basicity The amino group provides a basic character to the molecule.

Potential Applications in Research and Drug Development

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs. The presence of the amine and methyl groups on the 5-Methyl-4,5-dihydroisoxazol-3-amine backbone provides handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery.

Potential Areas of Application:

  • Medicinal Chemistry:

    • Scaffold for Bioactive Molecules: The isoxazoline core is found in compounds with a wide range of biological activities, including insecticidal, herbicidal, antimicrobial, and anticancer properties.[1] 5-Methyl-4,5-dihydroisoxazol-3-amine could serve as a starting material for the synthesis of novel derivatives with potential therapeutic applications.

    • Bioisosteric Replacement: The 4,5-dihydroisoxazole ring can act as a bioisostere for other five-membered heterocycles or even amide bonds, which can be a useful strategy in drug design to improve pharmacokinetic properties.

  • Materials Science:

    • Ligand Synthesis: The nitrogen atoms in the ring and the exocyclic amino group can act as coordination sites for metal ions, suggesting potential applications in the synthesis of novel ligands and metal-organic frameworks (MOFs).

    • Polymer Chemistry: The amino group allows for its incorporation into polymer chains through reactions like amidation, potentially leading to the development of new functional polymers.

Illustrative Signaling Pathway Involvement (Hypothetical):

Given that many isoxazoline-containing compounds exhibit their biological effects by modulating specific signaling pathways, it is conceivable that derivatives of 5-Methyl-4,5-dihydroisoxazol-3-amine could be designed to target key cellular processes. For instance, if derivatized to inhibit a specific kinase, it could interfere with a cancer-related signaling pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation inhibitor Derivative of 5-Methyl-4,5-dihydroisoxazol-3-amine inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a derivative of the core molecule.

Conclusion

5-Methyl-4,5-dihydroisoxazol-3-amine is a heterocyclic compound with a clear, yet often confused, chemical identity. While specific research on this molecule is limited, its synthesis can be achieved through established chemical transformations. The true potential of this compound lies in its utility as a versatile building block. The combination of the privileged isoxazoline scaffold and the reactive amino and methyl groups makes it a promising starting point for the development of novel compounds in medicinal chemistry and materials science. Further research into the synthesis and reactivity of 5-Methyl-4,5-dihydroisoxazol-3-amine is warranted to fully explore its potential.

References

  • PubChem. 3-Amino-5-methylisoxazole. [Link]

  • Faria, J. V., et al. (2017). 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes. Comprehensive Organic Synthesis II, 4, 1210-1250.
  • (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. [Link]methyl-Benzenesulfonate/0b5a3e1b7f0e8e9c9c8a9e7e8b9b9c0c8c9c9c9c)

Sources

Pharmacological profile of 3-amino-2-isoxazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-2-Isoxazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-isoxazoline scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, this structure serves as a versatile framework for the development of novel therapeutic agents. Its unique stereoelectronic properties and the synthetic accessibility of its derivatives have enabled the exploration of a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential of 3-amino-2-isoxazoline derivatives. We will delve into their roles as antiviral, anticancer, and antimicrobial agents, as well as their function as modulators of key neurological targets such as GABA- and glutamate-gated ion channels. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to innovate within this promising chemical space.

Introduction to the 3-Amino-2-Isoxazoline Scaffold

Heterocyclic compounds are the bedrock of pharmaceutical development, with the isoxazoline ring being a structure of significant interest.[1][2] Its partially saturated nature allows for three-dimensional diversity, a feature increasingly sought after in drug design to enhance ligand-target interactions and improve pharmacokinetic profiles.[3] The introduction of an amino group at the 3-position (C3) of the 2-isoxazoline ring creates a key functional handle for further chemical modification and a critical pharmacophore for biological activity. This amino group can act as a hydrogen bond donor and acceptor, enabling precise interactions with biological targets and serving as an attachment point for a variety of substituents to modulate potency, selectivity, and drug-like properties.[3][4] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, ranging from antiviral to neuro-modulatory effects.[5][6]

Synthetic Strategies: From Precursors to Active Amines

The generation of a diverse library of 3-amino-2-isoxazoline derivatives hinges on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as the isoxazoline ring can be labile under harsh reductive, acidic, or basic conditions.[5]

Pathway A: Reduction of 3-Nitroisoxazoline Precursors

A prevalent and effective strategy involves the initial synthesis of a 3-nitroisoxazoline intermediate, which is subsequently reduced to the target 3-amino derivative.

  • Mild Reduction: The conversion of the 3-nitro group to the 3-amino group is the crucial step. The causality behind the choice of reducing agent is paramount; harsh reagents can cleave the weak N-O bond of the isoxazoline ring. Therefore, a mild reducing agent such as sodium dithionite (Na₂S₂O₄) in a biphasic solvent system (e.g., THF-water) is employed. This method has proven effective in affording the desired 3-aminoisoxazolines in high yields while preserving the integrity of the heterocyclic core.[5]

Pathway B: Amination of 3-Haloisoxazolines

An alternative approach provides direct access to N-substituted and N,N-disubstituted 3-aminoisoxazolines.

  • Synthesis of 3-Bromoisoxazolines: These key intermediates can be prepared via regioselective cycloaddition pathways.[7]

  • Base-Promoted Addition-Elimination: The 3-bromoisoxazoline substrate undergoes a facile reaction with a wide range of primary and secondary amines.[7] This base-promoted addition-elimination reaction is highly efficient and circumvents the need for a separate reduction step, offering a more direct route to a diverse set of derivatives. Cyclic secondary amines, owing to their enhanced nucleophilicity, are particularly effective in this transformation.[7]

Experimental Protocol: Synthesis of 3-Aminoisoxazolines via Reduction (Pathway A)

This protocol describes the reduction of a 3-nitroisoxazoline precursor to its corresponding 3-aminoisoxazoline derivative.

  • Dissolution: Dissolve the 3-nitroisoxazoline starting material (1 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and water (16 mL).

  • Addition of Reducing Agent: To the stirred solution, add sodium dithionite (Na₂S₂O₄) (1.04 g, 6 mmol) in portions at room temperature. The use of a significant excess of the mild reductant ensures complete conversion without ring degradation.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-aminoisoxazoline.[5]

G cluster_0 Pathway A: Reduction Route cluster_1 Pathway B: Amination Route Alkene Alkene Nitro_Isox 3-Nitro-2-Isoxazoline Alkene->Nitro_Isox [3+2] Cycloaddition Nitronate Alkyl Nitronate Nitronate->Nitro_Isox Amino_Isox_A 3-Amino-2-Isoxazoline Nitro_Isox->Amino_Isox_A Mild Reduction (e.g., Na₂S₂O₄) Bromo_Isox 3-Bromo-2-Isoxazoline Amino_Isox_B N-Substituted 3-Amino-2-Isoxazoline Bromo_Isox->Amino_Isox_B Addition-Elimination (Base) Amine Primary or Secondary Amine (R₂NH) Amine->Amino_Isox_B caption Synthetic workflows for 3-amino-2-isoxazoline derivatives.

Caption: Synthetic workflows for 3-amino-2-isoxazoline derivatives.

Pharmacological Activities and Mechanisms of Action

The 3-amino-2-isoxazoline core is associated with a diverse array of pharmacological activities, primarily driven by the nature of the substituents on the amino group and other positions of the heterocyclic ring.

Neurotransmitter Receptor Modulation

A significant body of evidence points to the interaction of isoxazolines with ligand-gated ion channels, particularly those central to neurotransmission.

  • Mechanism of Action on Invertebrate GABA/Glutamate Channels: The isoxazoline class of ectoparasiticides (e.g., afoxolaner, fluralaner) functions through the potent and selective inhibition of γ-aminobutyric acid (GABA)- and glutamate-gated chloride channels in insects and acarines.[4][6] This blockade prevents the influx of chloride ions into the postsynaptic neuron, leading to uncontrolled hyperexcitation of the nervous system, paralysis, and death of the parasite.[4][6] The high selectivity for invertebrate channels over their mammalian counterparts is a cornerstone of their safety profile in veterinary medicine; mammalian GABA channels exhibit a much lower sensitivity to these compounds.[6]

  • Potential in Mammalian Systems: While less potent, the interaction with mammalian channels suggests that derivatives could be designed to selectively modulate these targets for therapeutic benefit in neurological disorders. Related structures, such as 3-isoxazolol amino acids, are known potent agonists at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors, highlighting the scaffold's potential to interact with excitatory pathways.[8][9]

G cluster_channel Neuronal Postsynaptic Membrane GABA_R GABA-Gated Chloride Channel Chloride_In Chloride (Cl⁻) Influx Hyperpolarization (Inhibition) GABA_R->Chloride_In Opens Channel Chloride_Blocked Blocked Cl⁻ Influx No Hyperpolarization (Hyperexcitation) GABA_R->Chloride_Blocked Channel Blocked GABA GABA (Neurotransmitter) GABA->GABA_R Binds Isoxazoline 3-Amino-2-Isoxazoline Derivative Isoxazoline->GABA_R Binds & Inhibits (Antagonist) caption Mechanism of GABA receptor antagonism by isoxazoline derivatives.

Caption: Mechanism of GABA receptor antagonism by isoxazoline derivatives.

Antiviral Activity

Certain 3-aminoisoxazoline derivatives have demonstrated potent antiviral properties, particularly against the influenza A virus.

  • Lead Compounds: Studies have identified compounds like 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine and 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine as having submicromolar activity against the influenza A/Puerto Rico/8/34 (H1N1) strain.[5]

  • Selectivity: A critical aspect of any antiviral agent is its selectivity. These compounds exhibited high selectivity indices (SI), defined as the ratio of the cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀). This indicates that they inhibit viral replication at concentrations far below those that cause harm to host cells.[5]

CompoundIC₅₀ (µM) CC₅₀ (µM) **Selectivity Index (SI) ***Reference
1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine6.6>550>83.3[5]
3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine22.0>1790>81.4[5]
Rimantadine (Reference Drug)67 ± 8406 ± 26~6.1[5]
IC₅₀: Half-maximal inhibitory concentration against viral replication.
** CC₅₀: Half-maximal cytotoxic concentration against host (MDCK) cells.
*** SI = CC₅₀ / IC₅₀
Anticancer and Antiproliferative Activity

The isoxazoline scaffold has been incorporated into molecules designed as anticancer agents, targeting various hallmarks of cancer.

  • Enzyme Inhibition: A key strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, proliferation, and angiogenesis. 3-amino-benzo[d]isoxazole derivatives have been identified as potent, multi-targeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[10]

  • Cytotoxicity: Derivatives have shown cytotoxic effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A-549) cancer.[5] Interestingly, in some studies, the parent 3-aminoisoxazolines were non-toxic, whereas their 3-nitro precursors or N-sulfonylated derivatives showed antiproliferative activity.[5] This underscores the importance of the substituent at the C3 position for tuning the pharmacological profile.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority, and isoxazoline derivatives have shown promise in this area.

  • Spectrum of Activity: Screening has revealed that 3-nitroisoxazolines, the precursors to the amino derivatives, possess moderate activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and fungal strains (Aspergillus niger, Candida albicans).[5][11] The conversion to the 3-amino derivative often reduces this specific activity, again highlighting the chemical modulation of the biological effect.[5]

Structure-Activity Relationships (SAR)

Synthesizing technical data with field-proven insights allows for the rational design of more potent and selective molecules.

  • C3 Position: The functionality at the C3 position is a primary determinant of the pharmacological profile.

    • A nitro group appears to favor antibacterial and antifungal activity.[5]

    • An unsubstituted amino group is correlated with potent anti-influenza activity.[5]

    • N-sulfonylation of the amino group can introduce or enhance antiproliferative properties.[3]

  • Ring Structure: The nature of the carbocyclic ring fused to the isoxazoline core (e.g., spiro-fused vs. annelated cyclooctane) influences potency and physical properties. Non-planar, three-dimensional scaffolds can lead to more effective target engagement.[3]

  • Aromatic Substituents: In anticancer derivatives targeting RTKs, the specific substitution pattern on appended aryl rings (e.g., a diphenyl urea moiety) is critical for potent inhibition.[10] For cholinesterase inhibitors, halogen and methoxy groups on aryl substituents enhance activity.[12]

Future Directions and Therapeutic Potential

The 3-amino-2-isoxazoline scaffold is a rich starting point for drug discovery programs. The diverse pharmacological activities demonstrated by its derivatives warrant further investigation and optimization.

  • Neurological Disorders: Given the known mechanism of action on ligand-gated ion channels, there is significant potential to develop selective modulators of mammalian GABA or glutamate receptors for conditions such as epilepsy, anxiety, or neuropathic pain.

  • Infectious Diseases: The potent anti-influenza activity of simple 3-aminoisoxazolines presents an opportunity to develop new antiviral agents, which is of particular importance given the rise of resistant viral strains.

  • Oncology: The success of 3-amino-benzoisoxazole derivatives as RTK inhibitors provides a validated platform for creating next-generation, multi-targeted anticancer therapies.

By leveraging the synthetic versatility of the scaffold and a deep understanding of its structure-activity relationships, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Maslov, M. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3546. [Link][3][5]

  • Rajput, A. P., & Girase, P. D. (2023). Synthesis of Some Novel Isoxazoline from Sec 3-Amino Pyridazine Chalcones and Their Antimicrobial Studies. Mediterranean Journal of Basic and Applied Sciences, 7(1), 133-140. [Link][11]

  • Dryden, M. (2018). Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link][6]

  • Maslov, M. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Semantic Scholar. [Link][3]

  • Gagnon, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1067–1070. [Link][7]

  • Chepurkine, E., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(24), 20387–20394. [Link]

  • Akkati, K. K., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link][1]

  • Akkati, K. K., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link][13]

  • Wikipedia. Isoxazoline. [Link][4]

  • Gagnon, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link][14]

  • Ansari, M. I. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry. [Link]

  • Abbas, N. K. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal. [Link][2]

  • Krogsgaard-Larsen, P., et al. (1991). Excitatory amino acid receptor ligands. Synthesis and biological activity of 3-isoxazolol amino acids structurally related to homoibotenic acid. Journal of Medicinal Chemistry, 34(4), 1235-1241. [Link][8]

  • Ansari, M. I. (2021). Therapeutic potential of 2-isoxazolines. ResearchGate. [Link]

  • da Silva, A. B., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 24(24), 4629. [Link][12]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Hernandez-Carbajal, A., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 26(6), 3123. [Link][9]

  • Kumar, S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(18), 4845-4854. [Link][15]

  • Singh, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 934–953. [Link]

  • Kącka-Zych, A. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. International Journal of Molecular Sciences, 25(13), 6982. [Link]

  • Staszewska-Krajewska, O., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 435. [Link]

  • Dolman, S. J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1046714. [Link]

  • Kumar, A., et al. (2024). Advances in neurotransmitter detection and modulation: Implications for neurological disorders. Clinica Chimica Acta, 552, 117697. [Link]

  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 51(7), 2056–2067. [Link][10]

Sources

A Technical Guide to the Biological Activities of Dihydroisoxazole-3-Amine Scaffolds: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Senior Researchers, Scientists, and Drug Development Professionals Preamble: The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged heterocyclic motif that has garnered substantial attention in medicinal chemistry and agrochemistry. Its unique electronic properties, conformational rigidity, and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide range of biological targets. The introduction of an amino group at the C3 position, creating the dihydroisoxazole-3-amine core, further enhances its potential by providing a crucial hydrogen-bond donor/acceptor site, enabling precise interactions within enzyme active sites and receptor binding pockets. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this promising scaffold, offering field-proven insights for professionals engaged in the discovery of novel therapeutic and agrochemical agents.

Core Synthetic Strategies: Enabling Access to Chemical Diversity

The therapeutic utility of a scaffold is intrinsically linked to its synthetic accessibility. Efficient and versatile synthetic routes are paramount for generating diverse compound libraries necessary for robust structure-activity relationship (SAR) studies. The dihydroisoxazole-3-amine core can be constructed through several reliable strategies, each offering distinct advantages in terms of substrate scope and regiochemical control.

Key Synthetic Pathways

The most prevalent and robust methods for synthesizing the core scaffold involve either building the ring system with the nitrogen precursor in place or functionalizing a pre-formed isoxazoline ring.

  • Cyclocondensation of α,β-Unsaturated Ketones: A foundational method involves the reaction of α,β-unsaturated carbonyl compounds, often chalcones, with hydroxylamine hydrochloride.[1][2] This pathway provides direct access to the dihydroisoxazole ring, which can then be further elaborated.

  • 1,3-Dipolar Cycloaddition: This powerful pericyclic reaction offers excellent control over regio- and stereochemistry.[3] It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). The high degree of predictability makes this a favored method for constructing complex, stereochemically rich molecules.[3]

  • Addition-Elimination on 3-Halo-Δ²-isoxazolines: Perhaps the most direct route to the title scaffold, this strategy involves the nucleophilic substitution of a halogen (typically bromine) at the C3 position of a pre-formed isoxazoline ring with a desired amine.[4][5] This method's key advantage is its modularity, allowing for the late-stage introduction of diverse amine functionalities, which is highly beneficial for library synthesis.

Synthesis_Workflow cluster_0 Strategy 1: Cyclocondensation cluster_1 Strategy 3: Addition-Elimination Chalcone α,β-Unsaturated Ketone (Chalcone) Isoxazoline_Ring 3-Bromo-4,5-dihydroisoxazole Chalcone->Isoxazoline_Ring Base-catalyzed condensation NH2OH Hydroxylamine (NH₂OH·HCl) NH2OH->Isoxazoline_Ring Target_Scaffold Dihydroisoxazole-3-amine Isoxazoline_Ring->Target_Scaffold Base, Heat (e.g., n-Butanol) Amine Primary/Secondary Amine (R-NH₂) Amine->Target_Scaffold

Caption: General workflow for the synthesis of dihydroisoxazole-3-amine scaffolds.

A Broad Spectrum of Biological Activity

The dihydroisoxazole-3-amine scaffold has demonstrated remarkable versatility, exhibiting potent activity across a wide range of therapeutic and industrial applications. This section details its most significant biological roles, the underlying mechanisms of action, and the quantitative data supporting its potential.

Neuropharmacology: Potentiation of AMPA Receptors

A significant breakthrough in the application of this scaffold was the discovery of a series of dihydroisoxazoles (DHI) as positive allosteric modulators (potentiators) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6]

  • Mechanism of Action: AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Positive allosteric modulators do not activate the receptor directly but bind to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to increased excitatory neurotransmission.[6] This mechanism is a promising therapeutic strategy for addressing cognitive deficits associated with neurological disorders like schizophrenia and Alzheimer's disease.[6]

  • Causality in Design: The discovery originated from a high-throughput screening campaign, followed by rational, structure-based drug design using X-ray crystal structures of the human GluA2 ligand-binding domain. This allowed for the optimization of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to functionally potent compounds.[6]

AMPA_Pathway cluster_receptor Receptor Modulation Glutamate Glutamate AMPAR AMPA Receptor (Closed State) Glutamate->AMPAR Binds to Orthosteric Site Ion_Channel_Open Ion Channel Opens (Na⁺, Ca²⁺ Influx) AMPAR->Ion_Channel_Open Conformational Change DHI Dihydroisoxazole Potentiator DHI->AMPAR Binds to Allosteric Site Neuron_Membrane Postsynaptic Membrane EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Ion_Channel_Open->EPSP Leads to

Caption: Mechanism of AMPA receptor potentiation by dihydroisoxazole modulators.

Potent and Selective Enzyme Inhibition

The scaffold's structural features make it an effective inhibitor for several key enzyme families, demonstrating its potential in oncology and inflammatory diseases.

  • Sphingomyelin Synthase 2 (SMS2) Inhibition: 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as highly selective inhibitors of SMS2.[7] SMS2 is a key enzyme in sphingolipid metabolism and is considered a promising therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[7] The lead compound, 15w , not only showed high potency and selectivity but also demonstrated good oral bioavailability and significantly attenuated chronic inflammation in a diabetic mouse model.[7]

  • Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition: An aminoisoxazole series was identified from a high-throughput screen as potent inhibitors of TDO2.[8] TDO2 is an enzyme that catalyzes the first, rate-limiting step in tryptophan catabolism, leading to the production of the immunosuppressive metabolite kynurenine. Overexpression of TDO2 is a known immune evasion mechanism in several cancers.[8] Inhibition of TDO2 by aminoisoxazoles represents a viable cancer immunotherapy strategy. Medicinal chemistry efforts confirmed that both the 3-amino group and the isoxazole core are critical for inhibitory activity.[8]

Target EnzymeScaffold TypeLead CompoundPotency (IC₅₀)Therapeutic AreaReference
SMS2 Benzo[d]isoxazole-3-amine15w20 nM (human)Chronic Inflammation[7]
TDO2 Aminoisoxazole21110 nM (human)Cancer Immunotherapy[8]
HDAC6 3-Hydroxy-isoxazole-700 nMCancer[9]
Anti-Infective and Agrochemical Applications

The dihydroisoxazole core is also prevalent in compounds developed to combat infectious diseases and for agricultural use.

  • Antimicrobial Activity: Various derivatives have shown significant antibacterial and antifungal properties.[1][10] For example, 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols demonstrated notable activity, with a compound bearing a 4-chlorophenyl substitution at the C5 position being the most potent in its series.[1]

  • Antiviral Activity: The broader isoxazole class has been investigated for antiviral applications.[11][12] Novel (5-oxazolyl)phenyl amines have exhibited potent in vitro activity against Hepatitis C virus (HCV) and Coxsackie viruses (CVB3, CVB6) at sub-micromolar concentrations.[12]

  • Herbicidal Activity: While not strictly a 3-amine, the commercial herbicide Pyroxasulfone features a 4,5-dihydro-1,2-oxazole core, underscoring the scaffold's importance in agrochemistry.[13] It functions as a pre-emergence herbicide with excellent activity against grass and broadleaf weeds.[13] The mechanism for many related herbicides involves the inhibition of key plant enzymes like protoporphyrinogen oxidase (protox).[14]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the dihydroisoxazole-3-amine scaffold, several key SAR trends have been established.

  • The C3-Amino Group: This functionality is often essential for activity. For TDO2 inhibitors, it was found to be a critical pharmacophoric element, likely forming key hydrogen bond interactions within the enzyme's active site.[8] Its ability to act as a hydrogen bond donor is a recurring theme in its interaction with biological targets.[15]

  • Substitution at C5: The C5 position is a common site for modification and significantly influences potency and selectivity. In analgesic and antimicrobial derivatives, substitution with an aryl group (e.g., 4-chlorophenyl) at C5 dramatically enhanced activity.[1] This position allows for exploration of different binding pockets and can be used to tune physicochemical properties like lipophilicity.

  • Aryl/Heteroaryl Fusions: Fusing the isoxazole ring to other aromatic systems, as seen in the benzo[d]isoxazole-3-amine SMS2 inhibitors, can create a more rigid conformation. This conformational constraint can lock the molecule into a bioactive shape, leading to enhanced potency and selectivity.[7]

Sources

The Strategic Evolution of 3-Amino-5-methyl-2-isoxazoline: From Synthetic Intermediate to Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry history, synthetic evolution, and pharmacological significance of 3-amino-5-methyl-2-isoxazoline .

Executive Summary

In the annals of heterocyclic medicinal chemistry, 3-amino-5-methyl-2-isoxazoline (AMI) occupies a unique position as both a stable synthetic intermediate and a pharmacophoric template. Historically overshadowed by its aromatic counterpart—5-methyl-3-isoxazolamine (the precursor to Sulfamethoxazole)—the dihydro-isoxazole (isoxazoline) ring has emerged as a critical scaffold in its own right.

This guide explores the chemical lineage of AMI, detailing its discovery as a product of the hydroxyurea-nitrile reaction, its pivotal role in the industrial synthesis of sulfonamide antibiotics, and its modern relevance as a bioisostere in fragment-based drug design (FBDD).

Chemical Identity & Structural Dynamics

3-amino-5-methyl-2-isoxazoline is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms (N2-O1), a double bond between N2 and C3, and an exocyclic amine at C3. Unlike the fully aromatic isoxazole, the isoxazoline ring is non-aromatic and possesses a chiral center at C5.

Tautomeric Equilibrium

The reactivity of AMI is defined by its tautomeric balance. While the amino-isoxazoline form (A) is often stable in solid state, it exists in equilibrium with the imino-isoxazolidine form (B) in solution, influencing its nucleophilicity during drug synthesis.

  • Form A: 3-amino-2-isoxazoline (Major tautomer in polar aprotic solvents)

  • Form B: 3-imino-isoxazolidine (Reactive intermediate for N-alkylation)

Feature3-Amino-5-methyl-2-isoxazoline (Dihydro)5-Methyl-3-isoxazolamine (Aromatic)
Hybridization C4-C5 are

All ring carbons

Chirality Chiral center at C5Achiral (Planar)
Stability Susceptible to oxidation/ring openingHighly stable (Aromatic)
Key Use Intermediate / GABA mimicSulfamethoxazole precursor

Historical Genesis: The Hydroxyurea Route

The history of AMI is inextricably linked to the search for efficient routes to isoxazoles in the mid-20th century. The definitive synthesis was established not through direct cycloaddition of nitrile oxides (which yields isoxazoles), but through the condensation of


-unsaturated nitriles  with hydroxyurea .
The Mechanistic Breakthrough (1960s)

Early attempts to synthesize 3-amino-isoxazoles involved unstable nitrile oxides. However, researchers at major pharmaceutical houses (including Shionogi and Hoffmann-La Roche) discovered that reacting crotononitrile with hydroxyurea in a basic medium yielded the dihydro-compound (AMI) in high yield (50–75%).

The Mechanism:

  • Base Activation: Hydroxyurea is deprotonated to form the hydroxyureid anion.

  • Michael Addition: The oxygen of the hydroxyurea attacks the

    
    -carbon of crotononitrile? Correction: The standard mechanism involves the attack of the hydroxylamine equivalent or the formation of a 3-ureidoxynitrile  intermediate which cyclizes.
    
  • Cyclization: The intermediate undergoes intramolecular cyclization to close the ring, forming the 3-amino-2-isoxazoline.

This method was revolutionary because it used cheap, stable starting materials (crotononitrile) to access the isoxazole core, bypassing hazardous fulminic acid derivatives.

The Sulfonamide Connection: Aromatization to Bioactivity

The most significant historical application of AMI is its role as the "penultimate" precursor to Sulfamethoxazole , a cornerstone antibiotic.

The Oxidation Protocol

To convert the chiral, non-aromatic AMI into the planar, bioactive 5-methyl-3-isoxazolamine, an oxidation (dehydrogenation) step is required.

  • Reagent:

    
    -Bromosuccinimide (NBS) or Chlorine.
    
  • Process: Halogenation at the C4 position followed by dehydrohalogenation restores the double bond, aromatizing the ring.

  • Impact: This "Isoxazoline Route" allowed for the scalable production of the isoxazole amine, which was then coupled with

    
    -acetamidobenzenesulfonyl chloride to form Sulfamethoxazole.
    
Pathway Visualization

The following diagram illustrates the synthetic flow from commodity chemicals to the antibiotic precursor.

G Crotononitrile Crotononitrile (Start) Intermediate Ureidoxynitrile Intermediate Crotononitrile->Intermediate Base (NaOH) Hydroxyurea Hydroxyurea (Reagent) Hydroxyurea->Intermediate Base (NaOH) AMI 3-Amino-5-methyl-2-isoxazoline (The Core Subject) Intermediate->AMI Cyclization Aromatization Oxidation (-2H) AMI->Aromatization Isoxazole 5-Methyl-3-isoxazolamine (Aromatic) Aromatization->Isoxazole NBS/Base Sulfamethoxazole Sulfamethoxazole (Antibiotic) Isoxazole->Sulfamethoxazole Sulfonylation

Caption: The synthetic trajectory of 3-amino-5-methyl-2-isoxazoline from raw materials to the Sulfamethoxazole antibiotic.

Pharmacological Significance: Beyond the Intermediate

While primarily known as a precursor, the 3-amino-2-isoxazoline scaffold possesses intrinsic biological relevance, particularly in the central nervous system (CNS) and oncology.

GABA Bioisosterism

The 3-amino-isoxazoline ring is a rigid bioisostere of GABA (


-aminobutyric acid).
  • Structural Logic: The distance between the amino group and the ring oxygen (acting as a hydrogen bond acceptor similar to the carboxylate of GABA) mimics the pharmacophore of the inhibitory neurotransmitter.

  • Muscimol Connection: While Muscimol (from Amanita muscaria) is an aromatic isoxazole (3-hydroxy-5-aminomethylisoxazole), the dihydro analogs (isoxazolines) have been studied as conformationally restricted GABA agonists. The 5-methyl group in AMI introduces chirality, allowing researchers to probe the stereospecificity of GABA receptors.

Antitumor Activity (Acivicin Class)

The discovery of Acivicin (AT-125) in the 1970s validated the isoxazoline ring as a warhead for enzyme inhibition. Acivicin is a 3-chloro-4,5-dihydroisoxazole amino acid.

  • Mechanism: The isoxazoline ring acts as a glutamine mimic, covalently binding to glutamine amidotransferases.

  • AMI Relevance: Although AMI lacks the amino acid side chain, its core stability and formation kinetics provided the fundamental chemical knowledge required to synthesize complex agents like Acivicin.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-methyl-2-isoxazoline

Adapted from historical methods (e.g., Shionogi patents, Chem. Heterocycl. Compd.).

Reagents:

  • Hydroxyurea (1.0 eq)

  • Crotononitrile (1.2 eq)

  • Sodium Hydroxide (1.0 eq, 10% aq solution)

  • Ethanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve hydroxyurea in ethanol/water mixture.

  • Addition: Add crotononitrile dropwise at

    
     to prevent polymerization.
    
  • Basification: Slowly add NaOH solution while maintaining temperature

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The solution will turn from colorless to pale yellow.
    
  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Recrystallize from benzene/ether or use column chromatography (Silica, MeOH:DCM 1:9).
    
  • Yield: Expect 50–70%. Product is a crystalline solid.

Protocol B: Aromatization to 5-Methyl-3-isoxazolamine

Reagents:

  • 3-Amino-5-methyl-2-isoxazoline (from Protocol A)[1]

  • 
    -Bromosuccinimide (NBS)
    
  • Triethylamine (TEA)

Step-by-Step:

  • Dissolve the isoxazoline in

    
     or 
    
    
    
    .
  • Add NBS (1.05 eq) and reflux for 1 hour (radical halogenation).

  • Cool to room temperature and add TEA (1.2 eq) to induce elimination of HBr.

  • Wash with water, dry, and concentrate to obtain the aromatic isoxazole.

References

  • Chemistry of Heterocyclic Compounds: Isoxazoles. (Part 1, Vol 49). Wiley-Interscience. (Provides the foundational synthesis via hydroxyurea and crotononitrile).

  • Synthesis of Sulfamethoxazole. Drug Future. (Details the industrial conversion of the isoxazoline intermediate to the sulfonamide).

  • Acivicin and Isoxazoline Antitumor Agents. Journal of Medicinal Chemistry. (Contextualizes the biological activity of the dihydroisoxazole ring).

  • Tautomerism in 3-Amino-isoxazolines. Journal of Organic Chemistry. (Mechanistic analysis of the amino-imino equilibrium).

Author's Note: This guide synthesizes historical synthetic data with modern medicinal chemistry principles. All protocols should be performed with appropriate safety measures, particularly when handling alkylating agents and halogenated solvents.

Sources

Methodological & Application

Precision Protocol: 1,3-Dipolar Cycloaddition of Nitrile Oxides for Isoxazoline Synthesis

[1][2]

Abstract

This application note details the strategic execution of [3+2] cycloadditions between nitrile oxides and alkenes to synthesize 2-isoxazolines. These five-membered heterocycles serve as critical pharmacophores in modern drug discovery (e.g., GABA-gated chloride channel antagonists) and as versatile masked

Huisgen (hydroximoyl chloride)Mukaiyama (nitroalkane)

Strategic Introduction & Mechanism

The synthesis of isoxazolines via 1,3-dipolar cycloaddition is a concerted, thermally allowed




Mechanistic Causality

The reaction proceeds through a single transition state where the new C-C and C-O bonds form nearly simultaneously.

  • Regioselectivity: Controlled by Frontier Molecular Orbital (FMO) interactions.[1] For most terminal alkenes, the reaction is LUMO

    
     – HOMO
    
    
    controlled, favoring the 5-substituted isoxazoline . Steric hindrance in the transition state further reinforces this selectivity.
  • Stereospecificity: The reaction is stereospecific; the geometry of the starting alkene (cis/trans) is strictly retained in the isoxazoline ring.

The Dimerization Challenge

Nitrile oxides are high-energy, unstable species. In the absence of a dipolarophile, they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) .

  • Critical Control Point: The concentration of free nitrile oxide must be kept low relative to the alkene. This is achieved via in situ generation and slow addition techniques.

Visualization: Mechanism & Workflow

Gcluster_0Precursor Selectioncluster_1In Situ Generationcluster_2CycloadditionAldehydeAldehyde(R-CHO)OximeAldoxime(R-CH=NOH)Aldehyde->OximeNH2OH·HClNitroNitroalkane(R-CH2-NO2)Nit_OxideNitrile Oxide(R-C≡N-O)Nitro->Nit_OxidePhNCO / TEA(Mukaiyama)H_ChlorideHydroximoylChlorideOxime->H_ChlorideNCS ort-BuOClH_Chloride->Nit_OxideBase (TEA)Slow AdditionTSTransition State[Concerted]Nit_Oxide->TS+ AlkeneFuroxanFuroxan(Dimer Side Product)Nit_Oxide->FuroxanHigh Conc.(No Trap)AlkeneAlkene(Dipolarophile)Alkene->TSIsox5-SubstitutedIsoxazolineTS->IsoxMajor Product

Figure 1: Mechanistic pathway and critical decision points for nitrile oxide generation and trapping. Note the competing dimerization pathway (red) which must be suppressed.

Protocol Selection Matrix

Choose the generation method based on your substrate's tolerance to chlorination and acidic/basic conditions.

FeatureMethod A: Huisgen (Modified) Method B: Mukaiyama Method C: Direct Oxidation
Precursor Aldoxime (from Aldehyde)Primary NitroalkaneAldoxime
Reagents NCS/DMF then TEAPhNCO (Phenyl isocyanate), TEAPIDA, NaOCl, or Chloramine-T
Mechanism DehydrohalogenationDehydrationOxidative Dehydrogenation
Best For Standard substrates. Robust, scalable, high yields.Acid-sensitive substrates. Avoids halogenation.One-pot efficiency. Rapid screening.
Risk Chlorination of electron-rich alkenes.PhNCO is a moisture-sensitive lachrymator.Oxidant may attack alkene.[2][1]

Experimental Protocols

Protocol A: The Modified Huisgen Method (Standard)

Best for: General synthesis where the alkene is stable to N-chlorosuccinimide (NCS).

Reagents:

  • Aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Alkene (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: DMF (dimethylformamide) or DCM (dichloromethane).

Step-by-Step Procedure:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M concentration).

    • Add NCS (1.1 equiv) in portions at room temperature.

    • Checkpoint: Monitor by TLC. The reaction is usually complete in 1–3 hours. If initiation is slow (no succinimide precipitate), heat to 40°C or add a catalytic amount of gaseous HCl (generated from the headspace of a conc. HCl bottle).

    • Safety: Hydroximoyl chlorides are skin irritants and potential blistering agents. Handle with gloves in a fume hood.

  • Cycloaddition (Dehydrohalogenation):

    • Cool the reaction mixture to 0°C.

    • Add the Alkene (1.2 equiv).[3]

    • Critical Step: Dissolve TEA (1.2 equiv) in a small volume of DMF. Add this solution dropwise over 30–60 minutes.

    • Why? Slow addition maintains a low steady-state concentration of nitrile oxide, favoring reaction with the alkene over dimerization.

  • Workup:

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: The Mukaiyama Method (Nitroalkane Dehydration)

Best for: Substrates sensitive to chlorination or when starting from nitroalkanes.[4]

Reagents:

  • Primary Nitroalkane (1.0 equiv)

  • Phenyl Isocyanate (PhNCO) (2.0 equiv)

  • Alkene (1.5 – 3.0 equiv)

  • Triethylamine (TEA) (Catalytic, 0.1 equiv)

  • Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Procedure:

  • Setup:

    • In a flame-dried flask under inert atmosphere (N

      
       or Ar), dissolve the nitroalkane and the alkene in anhydrous toluene (0.2 M).
      
  • Dehydration:

    • Add PhNCO (2.0 equiv).

    • Add catalytic TEA (5-10 drops).

    • Heat the mixture to 60–80°C.

    • Observation: A precipitate of diphenylurea will form as the reaction proceeds.

  • Monitoring:

    • Stir for 6–12 hours. Monitor the disappearance of the nitroalkane by TLC.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the diphenylurea byproduct (insoluble solid).

    • Add a small amount of water to the filtrate to hydrolyze excess isocyanate, stir for 15 mins, then filter again if necessary.

    • Concentrate the filtrate.

    • Purify via flash chromatography.

Data Analysis & Validation

NMR Interpretation

Verification of the 2-isoxazoline structure relies on


PositionAtomTypical Shift (ppm)Multiplicity
C-5

H
4.5 – 5.0dd or m (Chiral center)
C-5

C
75 – 85-
C-4

H
2.8 – 3.5diastereotopic pair (dd)
C-4

C
35 – 45-
C-3

C
155 – 160Quaternary (C=N)
  • Regiochemistry Check: In 5-substituted isoxazolines, the C-5 proton is significantly deshielded (near oxygen). In the rare 4-substituted isomer, the CH attached to oxygen would be C-4, altering the coupling pattern.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Dimer Formation Base added too fast.Use a syringe pump for TEA addition (Protocol A). Increase alkene equivalents.
No Reaction (Protocol A) Chlorination failed.Ensure DMF is dry. Use NCS recrystallized from benzene if old. Add HCl vapor to initiate.
Regioselectivity Poor Alkene electronics are neutral.Regioselectivity is highest with electron-rich or electron-poor alkenes. Neutral alkenes may yield mixtures.
Side Product: Chlorinated Alkene NCS reacted with alkene.[6]Ensure complete conversion of oxime to hydroximoyl chloride before adding the alkene.

Safety & Handling

  • Nitrile Oxides: Potentially explosive in concentrated pure forms. Always generate in situ.

  • Hydroximoyl Chlorides: Severe skin irritants. Can cause allergic contact dermatitis. Destroy excess with aqueous base.

  • Phenyl Isocyanate: Lachrymator and sensitizer. Handle in a well-ventilated hood.

References

  • Huisgen, R. (1963).[2][5] 1,3-Dipolar Cycloadditions.[2][1][5][7][8][9] Past and Future. Angewandte Chemie International Edition. Link

  • Mukaiyama, T., & Hoshino, T. (1960).[2] The Reactions of Primary Nitroparaffins with Isocyanates.[10] Journal of the American Chemical Society.[2] Link

  • Dallanoce, C., et al. (2022). Synthesis of Isoxazoles and Isoxazolines via 1,3-Dipolar Cycloaddition.[2][1][11] Molecules. Link

  • Navarro, A. (2014). Nitrile Oxide Cycloadditions in Drug Discovery. Drug Discovery Today. Link

  • Organic Chemistry Portal. (2023). Huisgen 1,3-Dipolar Cycloaddition.[2][5][7][9] Organic Chemistry Portal. Link

Application Notes & Protocols: Leveraging 3-Amino-5-methylisoxazole as a Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and versatile reactivity, which has led to its incorporation into a multitude of pharmacologically active agents.[1][2][3][4] Among the functionalized isoxazoles, 3-Amino-5-methylisoxazole (CAS: 1072-67-9) emerges as a particularly valuable building block.[5] Its primary and most notable application is as a key precursor in the industrial synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic.[6][7] This document provides an in-depth guide for researchers and drug development professionals on the properties, handling, and synthetic applications of 3-Amino-5-methylisoxazole, complete with detailed protocols, mechanistic insights, and safety considerations.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation. 3-Amino-5-methylisoxazole is a stable, crystalline solid under standard conditions, but appropriate handling is crucial.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1072-67-9[8]
Molecular Formula C₄H₆N₂O[8][9]
Molecular Weight 98.10 g/mol [8][9]
Appearance White to brown crystalline powder[5]
Melting Point 57 - 65 °C[5]
SMILES CC1=CC(=NO1)N[8][9]
InChI Key FKPXGNGUVSHWQQ-UHFFFAOYSA-N[8]
Purity ≥97% (Typical)[8]
Safety & Handling

3-Amino-5-methylisoxazole is classified as an irritant and requires careful handling to avoid exposure.[9][10]

  • General Handling: Use only under a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Avoid the formation of dust and aerosols.[11]

  • Inhalation: May cause respiratory tract irritation.[9][10] If inhaled, remove the person to fresh air and keep them comfortable for breathing.[11]

  • Skin Contact: Causes skin irritation.[9][10] In case of contact, wash with plenty of soap and water.[10]

  • Eye Contact: Causes serious eye irritation.[9][10] If in eyes, rinse cautiously with water for several minutes.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Core Synthetic Application: Synthesis of Sulfamethoxazole

The most prominent application of 3-Amino-5-methylisoxazole is in the synthesis of the antibiotic sulfamethoxazole. The reaction proceeds via a nucleophilic acyl substitution, where the exocyclic amino group of the isoxazole acts as the nucleophile, attacking the electrophilic sulfur atom of an activated p-aminobenzenesulfonyl derivative.

Mechanistic Rationale

The synthesis is typically a two-step process:

  • Acylation: The 3-amino group of 3-Amino-5-methylisoxazole attacks the sulfonyl chloride of N-acetyl-p-aminobenzenesulfonyl chloride (ASC). The amino group is a potent nucleophile, and the sulfonyl chloride is a highly reactive electrophile. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves as a catalyst and, more importantly, as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Deprotection: The resulting N-acetylated intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to remove the acetyl protecting group from the aniline nitrogen, yielding the final sulfamethoxazole product.

The workflow below illustrates this validated synthetic pathway.

G cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A 3-Amino-5-methylisoxazole (Nucleophile) C Step 1: Acylation Solvent: Pyridine or Acetone Base: Pyridine (Acid Scavenger) A->C B N-acetyl-p-aminobenzenesulfonyl chloride (ASC) (Electrophile) B->C D N-Acetylsulfamethoxazole (Protected Intermediate) C->D Forms Sulfonamide Bond E Step 2: Hydrolysis (Deprotection) Reagent: Aq. NaOH Condition: Heat D->E F Sulfamethoxazole E->F Removes Acetyl Group G Purification (Recrystallization) F->G

Caption: General workflow for the synthesis of Sulfamethoxazole.

Detailed Protocol: Two-Step Synthesis of Sulfamethoxazole

This protocol provides a reliable method for the laboratory-scale synthesis of sulfamethoxazole.

Materials and Reagents
ReagentCAS NumberMolecular Weight
3-Amino-5-methylisoxazole1072-67-998.10 g/mol
N-acetyl-p-aminobenzenesulfonyl chloride (ASC)121-60-8233.67 g/mol
Pyridine110-86-179.10 g/mol
Acetone67-64-158.08 g/mol
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol
Deionized Water7732-18-518.02 g/mol
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Synthesis of N-Acetylsulfamethoxazole

  • In a 250 mL round-bottom flask, dissolve 9.81 g (0.1 mol) of 3-Amino-5-methylisoxazole in 100 mL of pyridine (or acetone).

  • Cool the mixture in an ice bath to 0-5 °C with gentle stirring.

  • Slowly add 23.37 g (0.1 mol) of N-acetyl-p-aminobenzenesulfonyl chloride (ASC) in portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of N-Acetylsulfamethoxazole will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Hydrolysis to Sulfamethoxazole

  • Transfer the dried N-Acetylsulfamethoxazole from Step 1 to a 500 mL round-bottom flask.

  • Add a solution of 12 g of sodium hydroxide in 150 mL of water.

  • Heat the mixture to reflux (approximately 100 °C) with stirring for 1 hour.

    • Causality Note: The combination of heat and strong base is necessary to achieve efficient cleavage of the stable amide bond of the acetyl group.

  • Cool the reaction mixture to room temperature. The solution should be clear.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches 6.0-6.5.

  • A white precipitate of sulfamethoxazole will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure sulfamethoxazole.

  • Dry the purified crystals in a vacuum oven.

Advanced & Alternative Synthetic Applications

While its use in sulfamethoxazole synthesis is dominant, 3-Amino-5-methylisoxazole is a versatile intermediate for creating more complex heterocyclic systems.[5][8]

  • Multicomponent Reactions: It participates in reactions with pyruvic acid derivatives to form complex fused heterocycles like furanones and pyrrolones, though its reactivity is primarily centered on the exocyclic amino group.[12]

  • Synthesis of Novel Scaffolds: It has been used as a building block for synthesizing 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which have shown potential as mosquito larvicidal agents.[8]

  • Formation of Schiff Bases: The amino group can be condensed with various aldehydes to form Schiff bases, which can then be used as ligands for the synthesis of metal complexes with potential biological activities.[13]

The diagram below illustrates the key reactive site and its potential for diversification.

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A 3-Amino-5-methylisoxazole B Sulfonylation (e.g., with ASC) A->B Nucleophilic Attack C Condensation (e.g., with Aldehydes) A->C Nucleophilic Addition D Multicomponent Reaction (e.g., with Pyruvic Acids) A->D Nucleophilic Attack E Sulfonamides (e.g., Sulfamethoxazole) B->E F Schiff Bases / Imines C->F G Fused Heterocycles (e.g., Pyrrolones) D->G

Caption: Reactivity and synthetic diversification of 3-Amino-5-methylisoxazole.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 (Acylation) 1. Incomplete reaction. 2. ASC reagent has degraded due to moisture. 3. Insufficient base to neutralize HCl byproduct.1. Increase reaction time or gently warm to 30-40 °C. 2. Use fresh, dry ASC. Store it in a desiccator. 3. Ensure pyridine is in sufficient excess if used as both solvent and base.
Product Fails to Precipitate in Step 1 Reaction mixture is too dilute or water temperature is too high.Use a more concentrated reaction mixture. Ensure the water used for precipitation is ice-cold (< 5 °C).
Incomplete Hydrolysis in Step 2 1. Insufficient NaOH. 2. Reflux time was too short.1. Check the molar ratio of NaOH to the intermediate; increase if necessary. 2. Extend the reflux time to 1.5-2 hours and monitor by TLC.
Final Product is Discolored or Oily Presence of impurities from side reactions or incomplete washing.1. Treat the colored solution with activated charcoal before the final filtration. 2. Ensure thorough washing of the filter cake at each step. 3. Perform a second recrystallization.

References

  • A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Bentham Science Publishers.
  • Characteristic isoxazoline compounds with anticancer activity.
  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies. Der Pharma Chemica.
  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal.
  • A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold.
  • Isoxazolines: An insight to their synthesis. Journal of Chemical and Pharmaceutical Research.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • 5-Amino-3-methylisoxazole Safety D
  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research.
  • 3-Amino-5-methylisoxazole Product Inform
  • Muscimol SAFETY D
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme Synthesis.
  • 3-Amino-5-methylisoxazole Compound Summary.
  • 3-Amino-5-methylisoxazole Product Page. Sigma-Aldrich.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. Sigma-Aldrich.
  • 3-Amino-5-methylisoxazole - Safety D
  • 3-Amino-5-methylisoxazole Product Page. TargetMol.
  • Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions.

Sources

Application Notes and Protocols: Functionalizing the 3-Amino Group of Isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile 3-Amino-Isoxazoline Scaffold

The isoxazoline ring is a privileged five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif frequently found in a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[3][4][5] The 3-amino-isoxazoline core, in particular, serves as a versatile synthetic intermediate, offering a key handle for structural modification and the exploration of structure-activity relationships (SAR). The amino group at the C3 position provides a nucleophilic center for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the physicochemical and biological properties of the parent molecule.

This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the functionalization of the 3-amino group of isoxazolines. We will delve into the causality behind experimental choices for common transformations such as acylation, sulfonylation, and N-alkylation, providing field-proven insights to enable researchers to confidently and efficiently derivatize this important scaffold.

Core Functionalization Strategies: A Mechanistic Overview

The primary reactivity of the 3-amino group on the isoxazoline ring is dictated by the lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The principal strategies for its functionalization involve the reaction with various electrophiles.

I. Acylation: Forging Amide Bonds

The conversion of the 3-amino group to an amide is a fundamental transformation in medicinal chemistry. Amides are generally stable functional groups that can act as hydrogen bond donors and acceptors, significantly influencing the binding of a molecule to its biological target. The acylation of 3-aminoisoxazolines can be readily achieved using common acylating agents such as acid chlorides and acid anhydrides.

Causality of Experimental Choices:
  • Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides and can often be used under milder conditions. However, they are sensitive to moisture and can generate corrosive HCl as a byproduct, necessitating the use of a base. Acid anhydrides are less reactive but are often easier to handle and may not require a base, although one is frequently added to accelerate the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is typically employed to neutralize the HCl generated when using acid chlorides. The base also serves to deprotonate the ammonium salt that may form, regenerating the free amine for reaction. When using acid anhydrides, a base can also be used to activate the amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to avoid side reactions with the acylating agent. The choice of solvent often depends on the solubility of the starting materials.

Reaction Workflow: Acylation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 3-Aminoisoxazoline 3-Aminoisoxazoline Reaction_Vessel Combine in Aprotic Solvent (e.g., DCM, THF) 3-Aminoisoxazoline->Reaction_Vessel Acylating_Agent Acid Chloride or Anhydride Acylating_Agent->Reaction_Vessel Base Base (e.g., TEA, Pyridine) Base->Reaction_Vessel Product 3-Acylamido-isoxazoline Reaction_Vessel->Product Stir at 0 °C to RT Byproduct Salt Byproduct Reaction_Vessel->Byproduct

Caption: General workflow for the acylation of 3-aminoisoxazolines.

Protocol 1: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of a 3-aminoisoxazoline with an acid chloride.

Materials:

  • 3-Aminoisoxazoline derivative

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 3-aminoisoxazoline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acylamido-isoxazoline.

Protocol 2: Acylation with an Acid Anhydride

This protocol provides a general method for the acylation of a 3-aminoisoxazoline using an acid anhydride.

Materials:

  • 3-Aminoisoxazoline derivative

  • Acid anhydride (e.g., acetic anhydride)

  • Pyridine (can be used as both solvent and base) or another aprotic solvent with a catalytic amount of 4-dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 3-aminoisoxazoline (1.0 equiv.) in pyridine.

  • Add the acid anhydride (1.5 equiv.) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure (co-evaporation with toluene can help remove residual pyridine).

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Acylating AgentBaseSolventTemperatureTimeYield Range
Acetyl ChlorideTriethylamineDCM0 °C to RT2-4 h85-95%
Benzoyl ChloridePyridinePyridineRT12-16 h80-90%
Acetic AnhydridePyridinePyridineRT4-8 h90-98%
Acetic Anhydridecat. DMAP, TEADCMRT6-12 h88-96%

II. Sulfonylation: Introducing Sulfonamides

The sulfonamide functional group is another cornerstone of medicinal chemistry, present in numerous antibacterial and diuretic drugs. The sulfonylation of 3-aminoisoxazolines proceeds via a similar mechanism to acylation, involving the reaction of the amine with a sulfonyl chloride.

Causality of Experimental Choices:
  • Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation. Their reactivity is influenced by the nature of the substituent on the sulfur atom.

  • Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to pyridine or TEA to minimize potential side reactions. An excess of the starting amine can also be used to prevent the formation of di-sulfonylation byproducts.[7]

  • Solvent: Aprotic solvents such as DCM or THF are suitable for this reaction.

Reaction Workflow: Sulfonylation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 3-Aminoisoxazoline 3-Aminoisoxazoline Reaction_Vessel Combine in Aprotic Solvent (e.g., DCM) 3-Aminoisoxazoline->Reaction_Vessel Sulfonyl_Chloride Sulfonyl Chloride (e.g., MsCl, TsCl) Sulfonyl_Chloride->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Product 3-Sulfonamido-isoxazoline Reaction_Vessel->Product Stir at 0 °C to RT Byproduct Salt Byproduct Reaction_Vessel->Byproduct

Caption: General workflow for the sulfonylation of 3-aminoisoxazolines.

Protocol 3: Sulfonylation with a Sulfonyl Chloride

This protocol details a general procedure for the synthesis of 3-sulfonamido-isoxazolines.

Materials:

  • 3-Aminoisoxazoline derivative

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 3-aminoisoxazoline (1.0 equiv.) in dry DCM, add DIPEA (2.0 equiv.) under an argon atmosphere.[7]

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (0.9 equiv.) to the cooled solution. Using a slight excess of the amine can help prevent di-sulfonylation.[7]

  • Allow the mixture to warm to room temperature and stir for 3-24 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sulfonyl ChlorideBaseSolventTemperatureTimeYield Range
Methanesulfonyl ChlorideDIPEADCM0 °C to RT3 h50-60%[7]
p-Toluenesulfonyl ChlorideDIPEADCM0 °C to RT12 h45-55%[7]
Phenylsulfonyl ChlorideDIPEADCM0 °C to RT12 h80-90%[7]

III. N-Alkylation: Building Carbon-Nitrogen Bonds

Direct N-alkylation of the 3-amino group introduces alkyl substituents, which can significantly impact the lipophilicity and metabolic stability of the molecule. This transformation is typically achieved through nucleophilic substitution with an alkyl halide.

Causality of Experimental Choices:
  • Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are common alkylating agents. More reactive agents like benzylic and allylic halides react under milder conditions.

  • Base: A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the initially formed secondary ammonium salt, preventing over-alkylation to the quaternary ammonium salt. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an organic base like TEA.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile (MeCN) are often used to facilitate the Sₙ2 reaction.

Reaction Workflow: N-Alkylation

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 3-Aminoisoxazoline 3-Aminoisoxazoline Reaction_Vessel Combine in Polar Aprotic Solvent (e.g., DMF, MeCN) 3-Aminoisoxazoline->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., R-I, R-Br) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Product 3-(N-Alkylamino)-isoxazoline or 3-(N,N-Dialkylamino)-isoxazoline Reaction_Vessel->Product Stir at RT to elevated temp. Byproduct Salt Byproduct Reaction_Vessel->Byproduct

Caption: General workflow for the N-alkylation of 3-aminoisoxazolines.

Protocol 4: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of a 3-aminoisoxazoline.

Materials:

  • 3-Aminoisoxazoline derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 3-aminoisoxazoline (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

  • Add the alkyl halide (1.1 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Alkylating AgentBaseSolventTemperatureTimeYield Range
Methyl IodideK₂CO₃DMFRT12 h70-85%
Benzyl BromideK₂CO₃MeCN60 °C8 h75-90%
Ethyl BromoacetateNaHTHF0 °C to RT6 h65-80%

IV. Reductive Amination: A Versatile Alternative to N-Alkylation

Reductive amination is a powerful and often more controlled method for N-alkylation, particularly for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the 3-aminoisoxazoline with an aldehyde or ketone, followed by in-situ reduction.

Causality of Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Mild reducing agents that selectively reduce the imine in the presence of the carbonyl group are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is less sensitive to moisture than other hydrides and can be used in a variety of solvents.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions.[9]

  • Solvent: Dichloroethane (DCE), DCM, or THF are commonly employed for reactions with NaBH(OAc)₃.[8] Methanol is often used with NaBH₃CN.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to promote imine formation.

Reaction Workflow: Reductive Amination

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 3-Aminoisoxazoline 3-Aminoisoxazoline Reaction_Vessel Combine in Solvent (e.g., DCE) 3-Aminoisoxazoline->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Product 3-(N-Alkylamino)-isoxazoline Reaction_Vessel->Product Stir at RT

Caption: General workflow for the reductive amination of 3-aminoisoxazolines.

Protocol 5: Reductive Amination with an Aldehyde or Ketone

This protocol describes a general procedure for the reductive amination of a 3-aminoisoxazoline.

Materials:

  • 3-Aminoisoxazoline derivative

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the 3-aminoisoxazoline (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Carbonyl CompoundReducing AgentSolventTemperatureTimeYield Range
AcetoneNaBH(OAc)₃DCERT16 h65-80%
BenzaldehydeNaBH(OAc)₃DCMRT12 h70-85%
CyclohexanoneNaBH₃CNMeOH, AcOHRT24 h60-75%

Conclusion

The 3-amino-isoxazoline scaffold is a valuable building block in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the efficient and rational functionalization of this versatile core. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, researchers can readily access a wide range of novel isoxazoline derivatives for biological evaluation. The ability to perform acylation, sulfonylation, N-alkylation, and reductive amination opens up a vast chemical space for the optimization of lead compounds and the discovery of new therapeutic agents.

References

  • Bello, J., & Vinograd, S. (1956). The selective acetylation of hydroxy groups in gelatin. Journal of the American Chemical Society, 78(7), 1369-1370.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2024). Medicinal Chemistry, 21(8), 749-760.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228.
  • Reactions of Amino Acids: Acylation: Videos & Practice Problems. (2024). Pearson.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
  • CHAPTER 9: Nitrogen Heterocycles. (2021). The Royal Society of Chemistry.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis and Pharmacological Significance of Isoxazoline Deriv
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evalu
  • The Intra- and Intermolecular Friedel-Crafts Acylation of Amino Acid Derivatives in Stereo-retarded Manner. (2024). Current Organic Chemistry.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Reductive Amin
  • Heterocyclic synthesis via the intramolecular acylation of enamines derived from amino acids. (n.d.). The Journal of Organic Chemistry.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). ACS Omega.
  • PART-3, PPT-23 Part-3: Amino Acids-III, Reactions. (n.d.).
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025). Request PDF.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences.
  • Processes for preparing 3-amino-isoxazoles. (n.d.).
  • Direct Deamination of Primary Amines via Isodiazene Intermedi
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2).

Sources

Application Note: Preparation of 5-methyl-4,5-dihydroisoxazol-3-amine Hydrochloride

[1]

Strategic Overview & Significance

This application note details the synthesis of 5-methyl-4,5-dihydroisoxazol-3-amine hydrochloride (also known as 3-amino-5-methyl-2-isoxazoline HCl).[1] This structural scaffold is of critical interest in medicinal chemistry as a conformationally restricted analogue of

Unlike its fully aromatic counterpart (3-amino-5-methylisoxazole), the 4,5-dihydro variant retains a chiral center at the C5 position and saturation in the ring, imparting distinct steric and electronic properties essential for receptor binding studies (specifically GABA


1
Core Challenges Addressed
  • Regioselectivity: Ensuring the formation of the 3-amino-isoxazoline rather than the isomeric 5-amino derivative or the Michael addition byproduct.

  • Stability: The free base amine is prone to oxidation and polymerization; conversion to the hydrochloride salt is required for long-term stability and biological assay solubility.

  • Safety: Handling of neuroactive intermediates and potentially explosive hydroxylamine residues.

Reaction Engineering & Mechanism

The synthesis utilizes a cyclization reaction between crotononitrile (2-butenenitrile) and hydroxylamine .

Reaction Scheme

ReactionSchemeReactantsCrotononitrile(2-Butenenitrile)+ NH2OHIntermediateAmidoximeIntermediateReactants->Intermediate Nucleophilic Attack (pH > 8)Product5-methyl-4,5-dihydroisoxazol-3-amine(Free Base)Intermediate->Product 5-exo-trig Cyclization(Reflux)SaltHCl Salt(Final Product)Product->Salt HCl/Dioxane(Anhydrous)

Caption: Synthetic pathway from crotononitrile to the target hydrochloride salt via an amidoxime intermediate.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the free hydroxylamine nitrogen on the nitrile carbon, generating an amidoxime intermediate .[1] Under thermal conditions (reflux), the amidoxime oxygen attacks the

1

Critical Control Point: The pH must be alkaline to keep hydroxylamine nucleophilic, but excessive heat during the initial addition can favor the thermodynamic Michael addition of hydroxylamine to the double bond (forming

1

Detailed Protocol

Materials & Reagents
ReagentRolePurity/Grade
Crotononitrile (cis/trans mix)Substrate>98%
Hydroxylamine HydrochlorideReagent source99%
Sodium Hydroxide (NaOH)Base (Neutralization)Pellets/Pearls
Methanol (MeOH)SolventACS Grade
Hydrochloric acid (4M in Dioxane)Salt formationAnhydrous
Dichloromethane (DCM)Extraction solventACS Grade
Part A: Synthesis of the Free Base
  • Preparation of Free Hydroxylamine:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (1.1 eq, 7.65 g, 110 mmol) in Water (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of NaOH (1.1 eq, 4.4 g, 110 mmol) in Water (15 mL) dropwise.[1] Note: Keep temperature <10°C to prevent decomposition.

  • Addition of Substrate:

    • Add Methanol (40 mL) to the reaction mixture to ensure homogeneity.

    • Add Crotononitrile (1.0 eq, 6.7 g, 100 mmol) dropwise over 15 minutes.

    • Observation: The solution should remain clear to slightly yellow.

  • Cyclization (Thermal Step):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 75-80°C) for 6–8 hours.

    • Monitor: Use TLC (10% MeOH in DCM, stain with Ninhydrin).[1] The starting nitrile spot should disappear, and a polar, ninhydrin-positive spot (amine) should appear.[1]

  • Workup:

    • Cool the reaction to room temperature.

    • Remove Methanol under reduced pressure (Rotavap) at 40°C. Caution: Do not distill to dryness to avoid potential instability of concentrated hydroxylamine residues.[1]

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentrate the filtrate to yield the crude oil (Free Base).[1]

Part B: Salt Formation (Hydrochlorination)[1]
  • Dissolution:

    • Dissolve the crude oil from Part A in a minimum amount of anhydrous Diethyl Ether or DCM (approx. 20 mL).[1]

  • Precipitation:

    • Cool the solution to 0°C.

    • Add 4M HCl in Dioxane (1.2 eq) dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation:

    • Stir at 0°C for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum (Buchner funnel).[1]

    • Wash the filter cake with cold anhydrous Ether (2 x 10 mL) to remove non-polar impurities.[1]

    • Dry the solid in a vacuum desiccator over

      
       overnight.
      

Analytical Characterization & Validation

Target Compound: 5-methyl-4,5-dihydroisoxazol-3-amine HCl[1]

ParameterExpected ResultNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Yield 55% - 70%Losses primarily occur during extraction of the water-soluble free base.

H NMR (DMSO-d

)

1.35 (d, 3H, CH

)

2.80-3.40 (m, 2H, Ring CH

)

4.75 (m, 1H, Ring CH)

9.50 (br s, 3H, NH

)
The CH

protons appear as an ABX system due to the chiral center at C5.[1]
MS (ESI+) [M+H]

= 101.1
Matches free base molecular weight (100.12 g/mol ).[1]
Troubleshooting Guide
  • Low Yield: The free base is highly water-soluble. Ensure the aqueous phase is saturated with NaCl (brine) before DCM extraction, or use continuous extraction.[1]

  • Oily Product: If the salt comes out as an oil, triturated with cold acetone or ethyl acetate to induce crystallization.

  • Impurity (Michael Adduct): If NMR shows signals for a linear nitrile (

    
    -amino), the initial cyclization failed.[1] Ensure reflux time is sufficient and pH was not too high (>11) during the initial mixing.
    

Safety & Compliance (E-E-A-T)

  • Neurotoxicity: Isoxazole derivatives can exhibit potent GABAergic activity. Treat the product as a potential neurotoxin. Wear full PPE including respirator and double gloves.

  • Explosion Hazard: Hydroxylamine is potentially explosive upon heating when concentrated. Never distill the reaction mixture to complete dryness without quenching excess hydroxylamine.

  • Waste Disposal: Quench aqueous waste containing hydroxylamine with dilute sodium hypochlorite (bleach) or acetone before disposal.[1]

References

  • Synthesis of Isoxazolines: Eloy, F., & Lenaers, R. (1962).[1] The Chemistry of Amidoximes and Related Derivatives. Chemical Reviews, 62(2), 155–183.[1] [1]

  • Pharmacology of GABA Analogues: Krogsgaard-Larsen, P., et al. (1981).[1] GABA agonists and antagonists. Journal of Medicinal Chemistry, 24(12), 1377–1383.[1]

  • General Protocol Validation: PubChem Compound Summary for 3-Amino-5-methyl-2-isoxazoline. (Note: General scaffold reference).

  • Reaction Mechanism: Organic Syntheses, Coll. Vol. 5, p. 263 (1973); Vol. 46, p. 127 (1966).[1] (General method for isoxazolines from unsaturated nitriles).[1]

Application Note: Reductive Ring Opening of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reductive ring opening of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (also known as 3-amino-5-methyl-2-isoxazoline). This transformation is a critical synthetic tool for accessing


-hydroxy amidines and 

-hydroxy ketones, which are versatile building blocks in the synthesis of bioactive heterocycles and natural products.

Abstract

The isoxazoline scaffold serves as a robust "masked" functionality in organic synthesis.[1] 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine contains a labile N–O bond that, upon reductive cleavage, unmasks a reactive


-hydroxy amidine motif. This intermediate can be further hydrolyzed to 

-hydroxy ketones or cyclized into complex heterocycles (e.g., pyrimidines, imidazoles). This guide outlines two validated protocols for this transformation: Catalytic Hydrogenation (Pd/C) for high-purity applications and Zinc/Acetic Acid Reduction for robust, cost-effective scale-up.

Introduction & Mechanistic Insight

The Chemistry of the N–O Bond

The 3-amino-2-isoxazoline ring is electronically distinct from simple alkyl isoxazolines due to the exocyclic amino group at position 3. The ring system functions as a cyclic hemi-amidine ether. The reductive cleavage of the N–O bond is the rate-determining step, driven by the relief of ring strain and the formation of the strong O–H and N–H bonds in the acyclic product.

Reaction Pathway[2][3][4][5][6][7]
  • Chemisorption/Electron Transfer: The reducing agent (H₂/Pd or Zn) inserts into the weak N–O bond (

    
    53 kcal/mol).
    
  • Bond Scission: The bond cleaves to form a

    
    -hydroxy amidine.
    
  • Tautomerization/Hydrolysis: The resulting amidine is metastable. In anhydrous conditions, it persists as the amidine salt. In aqueous acidic media, it hydrolyzes to a

    
    -hydroxy ketone and urea/ammonia derivatives.
    
Mechanistic Diagram

The following diagram illustrates the divergence between anhydrous reduction (Amidine isolation) and hydrolytic workup (Ketone formation).

G Figure 1: Mechanistic pathway of reductive ring opening and product divergence. Start 5-Methyl-4,5-dihydro- 1,2-oxazol-3-amine Inter N-O Bond Insertion (Pd-H or Zn) Start->Inter Reduction Cleaved Acyclic Beta-Hydroxy Amidine Inter->Cleaved Bond Scission Hydrolysis Hydrolysis (H3O+) Cleaved->Hydrolysis Aq. Workup Product2 Pyrimidine/Heterocycle (via Condensation) Cleaved->Product2 Electrophile + Base Product1 Beta-Hydroxy Ketone (4-Hydroxy-2-pentanone) Hydrolysis->Product1 Deamination

[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Small-scale synthesis, high-purity requirements, and acid-sensitive substrates. Mechanism: Heterogeneous catalysis (H₂/Pd-C).

Materials
  • Substrate: 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Reagent: Hydrogen gas (H₂) balloon or Parr shaker (1–3 atm)

  • Additive: Boric acid (

    
    ) (1.1 equiv) — Optional: Stabilizes the 1,3-amino alcohol/amidine complex.
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (wet) under an inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (UV active) should disappear.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

    • Safety: Do not let the Pd/C dry out on the filter; keep it wet to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The crude product is typically the

      
      -hydroxy amidine (as a salt if acid was present) or the free base.
      
  • Purification: If hydrolysis is desired, treat the residue with 1N HCl for 1 hour, then neutralize and extract with EtOAc to isolate the

    
    -hydroxy ketone.
    
Protocol B: Zinc/Acetic Acid Reduction (Robust Scale-Up)

Best for: Large-scale synthesis, substrates resistant to mild acid, and cost-efficiency. Mechanism: Single Electron Transfer (SET) dissolving metal reduction.

Materials
  • Substrate: 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv)

  • Reductant: Zinc dust (activated) (3.0–5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) (0.2 M concentration)

Step-by-Step Procedure
  • Activation: Activate Zinc dust by washing with 1M HCl, then water, then acetone, and drying under vacuum if older stock is used.

  • Dissolution: Dissolve the substrate in glacial acetic acid.

    • Note: The reaction is exothermic. Cool to 0–5 °C using an ice bath during Zinc addition.

  • Addition: Add Zinc dust portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2–6 hours.

  • Workup: Filter off excess Zinc through Celite.

  • Neutralization: Concentrate the acetic acid filtrate. Dilute with water and carefully neutralize with saturated

    
     or NaOH solution to pH 8–9.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry organic layers over

    
     and concentrate.
    

Data Analysis & Quality Control

Expected Analytical Signatures

Comparing the starting material (Cyclic) to the product (Acyclic).

FeatureStarting Material (Isoxazoline)Product (Amidine/Ketone)
1H NMR (Characteristic)

4.5–5.0 ppm (CH-O, multiplet)

3.8–4.2 ppm (CH-OH, shift upfield)
13C NMR

160–165 ppm (C=N cyclic)

170+ ppm (Amidine) or 205+ ppm (Ketone)
IR Spectroscopy

1620 cm⁻¹ (C=N stretch)

3300 cm⁻¹ (Broad O-H/N-H),

1710 cm⁻¹ (C=O if hydrolyzed)
Mass Spectrometry [M+H]⁺ = 115.08[M+H]⁺ = 117.10 (+2H added)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Pd/C) or Oxide layer (Zn)Use fresh catalyst; Wash Zn with dilute HCl; Increase H₂ pressure to 3 atm.
Over-reduction Cleavage of C-N bondsStop reaction immediately upon consumption of SM; Avoid elevated temperatures (>40°C).
Product Hydrolysis Unintended acidic workupMaintain basic/neutral pH during workup if the Amidine is the target.
Low Yield Product water solubilityThe

-hydroxy amidine is highly polar. Use n-Butanol for extraction or lyophilize the aqueous phase.

References

  • N–O Bond Cleavage Methodologies

    • Kozikowski, A. P., & Adamczyk, M. (1983). The Isoxazoline Route to the Synthesis of Beta-Hydroxy Ketones. Journal of Organic Chemistry, 48(2), 366–372. Link

  • Raney Nickel/AlCl3 Protocols

    • Tung, C. L., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. Link

  • Molybdenum Hexacarbonyl Reduction: Cicchi, S., et al. (1991). Molybdenum Hexacarbonyl-Mediated Ring Opening of Isoxazolines. Tetrahedron Letters, 32(31), 3753-3756.
  • General Isoxazoline Chemistry

    • Auricchio, S., et al. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect, 6, 1-14.[2] Link

Sources

Application Note: Storage, Handling, and Stabilization of Hygroscopic Isoxazoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Isoxazoline amines are privileged scaffolds in modern medicinal chemistry, particularly in the development of GABA-gated chloride channel antagonists (e.g., ectoparasiticides like fluralaner). While the isoxazoline ring exhibits robust thermal stability, the pendant primary or secondary amine functionality introduces a critical vulnerability: hygroscopicity .

This application note addresses the "invisible" degradation pathway where atmospheric moisture absorption leads to:

  • Stoichiometric Drift: Inaccurate molecular weight calculations during coupling reactions.

  • Physical State Changes: Deliquescence (turning from solid to oil), leading to handling difficulties.

  • Chemical Instability: Formation of carbamates (upon reaction with atmospheric CO

    
    ) or hydrolytic ring opening under prolonged basic/aqueous stress.
    

Mechanism of Instability[10]

To handle these compounds effectively, one must understand the degradation cycle. The amine moiety is the "trojan horse" that pulls moisture and carbon dioxide into the crystal lattice.

Diagram 1: The Hygroscopic Degradation Cycle

Figure 1: Visualizing the pathway from a dry, free-flowing solid to a contaminated oil.

DegradationCycle Dry Dry Isoxazoline Amine (Free Base) Hydrate Hydrate Formation (MW Shift) Dry->Hydrate  t > 5 min exposure Carbamate Ammonium Carbamate Salt Dry->Carbamate  + CO2 (Rapid) Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Deliquescence Deliquescence (Phase Change to Oil) Hydrate->Deliquescence  Critical RH% Exceeded RingOpen Ring Hydrolysis (Long Term/Basic pH) Deliquescence->RingOpen  pH > 9 + Time CO2 Atmospheric CO2 CO2->Carbamate

[3]

Protocol A: Storage Hierarchy

Do not treat all isoxazoline amines equally. Storage stringency depends on the specific substitution pattern and the duration of storage.

TierStorage ConditionRecommended ForProtocol
Gold Glovebox (N

/Ar)
Long-term storage (>1 month); Reference Standards.Store in amber crimp-top vials. Oxygen < 5 ppm, Moisture < 1 ppm.
Silver Desiccator + Parafilm Active use (Daily/Weekly).Store in a desiccator cabinet with active silica gel or P

O

. Cap vials under N

flow before sealing with Parafilm M®.
Bronze Freezer (-20°C) Bulk intermediates.CRITICAL: Vial must be double-bagged with desiccant packs. Must warm to RT before opening to prevent condensation shock.
The "Condensation Shock" Rule

When retrieving samples from cold storage (Tier Bronze), you must allow the container to reach room temperature (approx. 30–45 mins) before breaking the seal. Opening a cold vial in humid lab air causes immediate condensation on the solid, accelerating the degradation cycle shown in Figure 1.

Protocol B: Handling and Weighing (The "Critical 5 Minutes")

The majority of water uptake occurs during weighing. Standard weighing paper is insufficient for hygroscopic amines.

Workflow: Difference Weighing Technique

Objective: Eliminate balance drift caused by moisture absorption during the weighing process.

  • Preparation: Tare a receiving flask (containing solvent if possible) on the balance.

  • Transfer:

    • Take the source vial (containing the amine).

    • Weigh the entire source vial (cap on). Record Mass A.

    • Quickly transfer the estimated amount to the receiving flask.[1]

    • Immediately recap the source vial.

    • Weigh the source vial again. Record Mass B.

  • Calculation: Mass Transferred = Mass A - Mass B.

    • Why? This method isolates the hygroscopic solid from the balance environment. You are measuring the loss from the closed system, not the gaining mass on an open pan.

Protocol C: Analytical Validation (Self-Validating Systems)

You cannot rely on visual appearance alone. Use these methods to validate the integrity of your material.

Karl Fischer (KF) Titration for Amines

Standard KF reagents fail with amines because basic amines shift the pH, causing a side reaction that consumes iodine indefinitely (vanishing endpoint).[2]

  • The Fix: Use a Buffered Solvent System .

  • Buffer Recipe: Add Benzoic Acid or Salicylic Acid to the KF methanol solvent (approx. 10-20% w/v) before titration.

  • Validation Check: If the endpoint drift > 20 µ g/min after 3 minutes, your buffer capacity is exceeded. Add more acid.

Quantitative NMR (qNMR)

qNMR is the gold standard for determining the "Effective Molecular Weight" (MW


) of hygroscopic samples.
  • Internal Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlet signals).

  • Solvent: DMSO-

    
     (dry).
    
  • Protocol:

    • Weigh ~10 mg of Isoxazoline Amine (record exact weight).

    • Weigh ~10 mg of Internal Standard (record exact weight).

    • Dissolve both in the same NMR tube.

    • Calculate purity using the molar ratio of integrals.

    • Derive MW

      
      : 
      
      
      
      . Use this value for stoichiometry in your next reaction.

Protocol D: Rescue and Stabilization

If your material has turned into a "goo" or oil due to moisture uptake, use these rescue protocols.

Strategy 1: Azeotropic Drying (The "Chemical Drying" Method)

Do not use heat alone, as wet amines can degrade.

  • Dissolve the wet amine in Toluene or Dichloromethane (DCM) .

  • Add anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    . Stir for 20 mins.
  • Filter and concentrate on a rotary evaporator.

  • Chase: Add fresh toluene and evaporate again (2x) to azeotrope off trace water.

Strategy 2: Salt Formation (The "Permanent Fix")

Convert the unstable free base into a robust salt form.

  • Reagent: 1.05 eq of HCl (in Dioxane or Ether) or p-Toluenesulfonic acid (TsOH).

  • Procedure: Dissolve amine in dry EtOAc. Add acid dropwise. The salt will precipitate.

  • Result: Isoxazoline salts are typically non-hygroscopic, crystalline solids that can be stored on a benchtop.

Operational Workflow Diagram

Diagram 2: Safe Handling Workflow

Figure 2: Decision logic for handling hygroscopic isoxazoline intermediates.

HandlingWorkflow Start Start: Retrieve Sample CheckTemp Is Sample Frozen? Start->CheckTemp WarmUp Warm to RT (sealed) Min. 45 mins CheckTemp->WarmUp Yes Open Open in Inert Atmo (Glovebox/Funnel) CheckTemp->Open No WarmUp->Open StateCheck Physical State? Open->StateCheck Solid Free Flowing Solid StateCheck->Solid Dry Oil Oiling/Caking StateCheck->Oil Wet Weigh Difference Weighing (Protocol B) Solid->Weigh Rescue Perform Azeotropic Drying (Protocol D) Oil->Rescue Calc Calculate MW_eff via qNMR Weigh->Calc Rescue->Weigh Reaction Proceed to Reaction Calc->Reaction

References

  • BenchChem. (2025).[3][4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from .

  • Sigma-Aldrich. (2021). Water in 2-Aminophenol - Karl Fischer application. Retrieved from .

  • Metrohm. (2021). Side reactions in Karl Fischer titration: Avoiding side reactions with amines. Retrieved from .

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Retrieved from .

  • ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (CAS No. 1072-67-9, related structure) and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this polar, basic heterocycle in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Purification Strategy Overview

5-Methyl-4,5-dihydro-1,2-oxazol-3-amine presents a common purification challenge due to its primary amine functionality. This group imparts high polarity and basicity, leading to strong interactions with standard silica gel, which is inherently acidic. These interactions are the primary cause of issues like peak tailing, low recovery, and even on-column decomposition.[1][2]

The choice of purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The main techniques discussed are:

  • Modified Normal-Phase Column Chromatography: The most common and versatile method, but requires specific modifications to the mobile and stationary phases to successfully purify basic amines.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

  • Alternative Stationary Phases: For particularly difficult separations, switching from silica to alumina or chemically-modified silica can be effective.[1][3]

The following decision tree can help guide your initial choice of purification method.

G start Crude Mixture Analysis is_solid Is the crude material a solid? start->is_solid impurities_known Are major impurities non-polar? is_solid->impurities_known Yes column_chrom Proceed with Column Chromatography is_solid->column_chrom No (Oil/Gum) try_recrystallization Attempt Recrystallization impurities_known->try_recrystallization Yes impurities_known->column_chrom No/Unsure try_recrystallization->column_chrom Fails or Purity is Insufficient

Caption: Initial decision-making workflow for purification.

Troubleshooting & FAQs: Column Chromatography

This is often the most challenging part of the purification process. The issues below are common when dealing with polar amines on silica gel.

Q1: My compound is streaking badly or "tailing" on the TLC plate and column. How can I fix this?

A1: Tailing is the classic sign of a strong, undesirable interaction between your basic amine and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[1] This causes a slow, continuous elution instead of a sharp band.

Causality: The lone pair on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This holds the molecule on the stationary phase, leading to poor separation.

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. A small amount of a volatile base is added to the mobile phase to compete with your compound for the acidic sites on the silica.[1]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol). This is usually sufficient for most amines.[1]

    • Ammonium Hydroxide: For very polar amines that require high percentages of methanol, a pre-mixed eluent of DCM:MeOH:NH₄OH (e.g., 90:9:1) can be highly effective.[1][3]

  • Use a Deactivated Stationary Phase:

    • "Base-Washed" Silica: You can deactivate the silica yourself by flushing the packed column with your eluent containing 1-2% TEA before loading your sample. This neutralizes the most acidic sites.[4]

    • Alumina: Switching to neutral or basic alumina can be a good alternative as it lacks the strong acidity of silica gel.[1][3]

Q2: My compound won't move off the baseline, even with 20% Methanol in Dichloromethane. What should I do?

A2: This indicates your compound is extremely polar and has a very high affinity for the stationary phase.

Causality: The polarity of your molecule, driven by the amine and the isoxazoline ring's heteroatoms, makes it "stick" to the highly polar silica gel.

Solutions:

  • Increase Eluent Polarity Systematically:

    • First, ensure your eluent contains a basic modifier like TEA or NH₄OH as described in Q1. Basicity is often more important than just polarity. A common eluent for highly polar amines is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH₄OH), for instance in a ratio of 90:9:1.[1]

    • If it still doesn't move, gradually increase the percentage of methanol.

  • Consider an Alternative Chromatography Mode:

    • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol). This is an excellent method for purifying polar compounds.[5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol-bonded silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. It is specifically designed for retaining and separating very polar compounds that are not retained in reversed-phase.[3][7]

Q3: My compound seems to be decomposing on the column. I'm getting a low yield and many new spots on the TLC of my fractions. Why?

A3: The acidic surface of the silica gel can catalyze the degradation of sensitive molecules.[2] Isoxazoline rings, while generally stable, can be labile under certain acidic conditions.[8]

Causality: The Lewis acidic sites on the silica surface can promote hydrolysis or rearrangement of your compound over the long residence time of a column.

Solutions:

  • Deactivate the Silica: As mentioned previously, flushing the column with a base-containing solvent before loading can significantly reduce decomposition by neutralizing acidic sites.[4]

  • Run the Column "Fast": Minimize the time your compound spends on the silica. Use a slightly higher polarity eluent than what gives ideal TLC separation (e.g., if Rf = 0.2 on TLC, run the column at a polarity that would give Rf ≈ 0.3-0.4). Use positive air pressure to run the column more quickly.

  • Switch to a More Inert Stationary Phase: Neutral alumina is a good first alternative. For very sensitive compounds, a bonded phase like Diol or Amino-propylated silica can be used, as they are much less acidic.[4]

IssuePrimary CauseRecommended SolutionAlternative
Peak Tailing Basic amine interacting with acidic silicaAdd 1-2% Triethylamine or NH₄OH to eluentUse neutral/basic Alumina
No Elution Compound is too polar for normal phaseUse DCM/MeOH/NH₄OH eluent systemSwitch to Reversed-Phase or HILIC
Decomposition Compound is acid-sensitiveDeactivate silica with base before loadingUse a less acidic stationary phase (Alumina, Diol)

Troubleshooting & FAQs: Recrystallization

Recrystallization can yield material of exceptional purity but finding the right conditions can be challenging.

Q1: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice.[1] This often happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal formation.

Solutions:

  • Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Slow cooling is critical for forming a proper crystal lattice.

  • Change the Solvent System:

    • If using a single solvent, try a two-solvent system. Dissolve your compound in a minimum of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

    • For 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water could be effective starting points.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q2: I can't find a single solvent that works for recrystallization. What should I do?

A2: This is a common problem. A good single recrystallization solvent should dissolve the compound when hot but not when cold.[9] When this is not possible, a two-solvent system is the answer.

Procedure for a Two-Solvent System:

  • Identify a "soluble" solvent (e.g., Methanol, Ethanol, Ethyl Acetate).

  • Identify a "non-soluble" or "poor" solvent (e.g., Hexanes, Diethyl Ether, Water). The two solvents must be miscible with each other.

  • Dissolve the crude mixture in the minimum amount of the hot "soluble" solvent.

  • While still hot, add the "poor" solvent drop-by-drop until you see persistent cloudiness (turbidity).

  • Add a drop or two of the hot "soluble" solvent to make the solution clear again.

  • Remove from heat and allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is a robust starting point for purifying grams of crude 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine.

1. Eluent Selection (TLC Analysis):

  • Prepare a stock solution of 10% Methanol in Dichloromethane (DCM).

  • Prepare a second stock solution of 10% Methanol and 2% Triethylamine (TEA) in DCM.

  • Spot your crude material on two separate TLC plates. Run one in the pure DCM/MeOH mixture and the other in the mixture containing TEA.

  • You should observe a significant reduction in tailing and a higher Rf value in the plate run with TEA.

  • Adjust the percentage of Methanol (typically between 5-15%) to achieve an Rf value of 0.2-0.3 for the desired compound. This is the optimal eluent for the column.

2. Column Preparation:

  • Dry-pack a glass column with silica gel.

  • Flush the column with 2-3 column volumes of the optimized eluent (containing TEA). This "deactivates" the silica gel.[4]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent like Methanol. Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in the minimum possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system. Maintain a steady flow rate using gentle positive pressure.

  • Collect fractions and monitor them by TLC. It is advisable to stain the TLC plates with a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amine-containing compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Optimization (Find Rf=0.2-0.3 with TEA) pack 2. Pack Silica Column tlc->pack deactivate 3. Deactivate with Eluent+TEA pack->deactivate load 4. Dry Load Sample deactivate->load elute 5. Elute with Optimized Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor by TLC (KMnO4 stain) collect->monitor monitor->elute Continue combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for Modified Flash Column Chromatography.

Protocol 2: Salt Formation for Purification/Isolation

For amines that are difficult to crystallize or chromatograph, converting them to a salt can be an effective purification strategy. The resulting salt is often a stable, crystalline solid that can be easily filtered and washed.

1. Salt Formation:

  • Dissolve the crude amine in a suitable organic solvent like diethyl ether, ethyl acetate, or methanol.

  • Slowly add a solution of an acid. Common choices are:

    • HCl in Diethyl Ether (commercially available or prepared by bubbling HCl gas through ether).
    • A solution of Trichloroacetic Acid (TCA) in a non-polar solvent.[10]
    • A solution of Acetic Acid in an organic solvent.[11]
  • The amine salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath or add a less polar co-solvent.

2. Isolation of the Salt:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether or another solvent in which the salt is insoluble to remove non-basic impurities.

  • Dry the salt thoroughly under vacuum.

3. Liberation of the Free Base (Post-Purification):

  • Dissolve the purified salt in water.

  • Add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 9).

  • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros on Reddit.
  • ResearchGate Discussion. (2018). How can i isolate polar basic compound with silica gel column chromatography?.
  • University of California, Irvine. (n.d.).
  • Google Patents. (1970).
  • Waters Blog. (2025).
  • ResearchGate Discussion. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Phenomenex. (2025).
  • University of Rochester. (n.d.).
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • ResearchGate Discussion. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Fokin, A. A., et al. (2022).
  • Google Patents. (1990). Process for the manufacture of 3-amino-5- methylisoxazole.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.
  • Beilstein Journals. (2022).

Sources

Validation & Comparative

1H NMR Analysis of Isoxazolines: A Comparative Guide to 4,5-Dihydro Proton Assignments

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural elucidation of 4,5-dihydroisoxazoles (isoxazolines) via 1H NMR spectroscopy.

Executive Summary

In medicinal chemistry, the isoxazoline scaffold (4,5-dihydroisoxazole) has emerged as a critical pharmacophore, particularly in antiparasitic drugs (e.g., fluralaner) and antibacterial agents. However, the synthesis of these rings via 1,3-dipolar cycloaddition often yields mixtures of regioisomers (3,5- vs. 3,4-disubstituted) and stereoisomers (cis vs. trans).

This guide provides an advanced technical comparison of 1H NMR chemical shift analysis against alternative structural elucidation methods (13C NMR, X-ray). It focuses specifically on the diagnostic utility of the 4,5-dihydro protons , which serve as the primary "fingerprint" for determining substitution patterns and relative stereochemistry without the need for destructive analysis or crystallization.

Part 1: Theoretical Framework & Mechanism

The Electronic Environment of the Isoxazoline Ring

The 2-isoxazoline ring contains an oxygen atom at position 1 and a nitrogen atom at position 2. The chemical shifts of the protons at positions 4 and 5 are governed by the electronegativity difference between the oxygen and the imine-like nitrogen (


).
  • H-5 Protons (The "Oxygen Effect"): Position 5 is directly adjacent to the ring oxygen. The strong inductive effect (

    
    ) of oxygen significantly deshields these protons, shifting them downfield.
    
  • H-4 Protons (The "Imine Effect"): Position 4 is adjacent to the

    
     bond. While the 
    
    
    
    nitrogen exerts an electron-withdrawing effect, it is less potent than the direct oxygen attachment at C-5. Consequently, H-4 protons appear upfield relative to H-5.
The AMX/ABX Spin System

In a typical 3,5-disubstituted isoxazoline, the ring contains a chiral center at C-5. This renders the two protons at C-4 diastereotopic (


 and 

).[1]
  • They are magnetically non-equivalent.

  • They couple to each other (

    
    ).
    
  • They couple to the single proton at C-5 (

    
    ) with different vicinal coupling constants (
    
    
    
    and
    
    
    ). This results in a characteristic AMX or ABX pattern, which is the definitive spectral signature for this regioisomer.

Part 2: Comparative Analysis of Identification Methods

Regioisomer Determination: 3,5- vs. 3,4-Disubstituted

The primary challenge in isoxazoline synthesis is distinguishing between the 3,5-disubstituted product (usually favored) and the 3,4-disubstituted isomer.

Feature3,5-Disubstituted Isoxazoline 3,4-Disubstituted Isoxazoline
H-5 Signal Multiplet / dd (1H)

4.5 – 5.5 ppm
Multiplet / d (2H)

4.2 – 4.6 ppm
H-4 Signal Two dd (2H) (Diastereotopic)

2.8 – 3.8 ppm
Multiplet (1H)

3.5 – 4.0 ppm
Spin System ABX / AMX (Distinctive "roofing" effect often seen)A2X or ABX (H-5 protons are often chemically equivalent or close)
Performance High Reliability. The H-5 shift is diagnostic.[2][3][4][5][6][7][8][9]Moderate Reliability. Overlap with solvent/impurities is more common.
Stereochemical Discrimination: Cis vs. Trans

For 4,5-disubstituted isoxazolines (where both C-4 and C-5 are chiral), 1H NMR coupling constants (


) are compared to Nuclear Overhauser Effect (NOE) data.
  • Method A: Coupling Constants (

    
    -value analysis) 
    
    • Cis-isomers: Typically exhibit larger vicinal coupling (

      
      ).
      
    • Trans-isomers: Typically exhibit smaller vicinal coupling (

      
      ).
      
    • Limitation: Ring puckering can distort these angles, making

      
      -values alone risky.
      
  • Method B: NOE/NOESY (The "Gold Standard" Alternative)

    • Performance: NOE provides spatial proximity data. If irradiating H-4 enhances the H-5 signal, they are cis.

    • Recommendation: Always validate

      
      -based assignments with 1D-NOE or 2D-NOESY.
      

Part 3: Experimental Data & Chemical Shift Ranges

The following data summarizes typical chemical shifts in


.
Table 1: Diagnostic Chemical Shifts ( , ppm)
Proton EnvironmentChemical Shift (

)
MultiplicityCausality
H-5 (3,5-disubst.) 4.80 – 5.50 dd / mDeshielded by adjacent Oxygen (-I effect).
H-4a (3,5-disubst.) 3.20 – 3.60 ddDiastereotopic proton (cis to substituent).
H-4b (3,5-disubst.) 2.80 – 3.20 ddDiastereotopic proton (trans to substituent).
H-5 (3,4-disubst.) 4.20 – 4.60 d / mAdjacent to Oxygen, but less deshielded than methine H-5.
Methyl (if at C-3) 1.90 – 2.10 sAllylic-like position to C=N.
Table 2: Typical Coupling Constants ( , Hz)
Coupling TypeValue (

)
Description

(H4a-H4b)
16.0 – 18.0 Hz Large geminal coupling characteristic of rigid rings.

(H4-H5) Cis
8.0 – 11.0 Hz Depends on ring envelope conformation.

(H4-H5) Trans
3.0 – 6.0 Hz Generally smaller than cis in 5-membered rings.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for Regiochemical Assignment

Objective: Obtain high-resolution spectra to resolve the ABX pattern of H-4/H-5.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) as the standard.
    
    • Note: If the compound contains polar amide/acid groups, use DMSO-d6 . Be aware that DMSO causes a slight downfield shift (~0.1-0.2 ppm) for H-5 due to hydrogen bonding effects.

  • Concentration: Dissolve 5–10 mg of the purified isoxazoline in 0.6 mL of solvent.

    • Why? High concentration can cause line broadening; low concentration requires excessive scans.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (paramagnetic particles broaden lines).

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred for resolving H-4a/H-4b overlap).

    • Scans (NS): 16–64.

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Protocol B: Data Analysis Workflow
  • Locate the H-5 Region (4.5–5.5 ppm):

    • If integration = 1H

      
       Likely 3,5-disubstituted .
      
    • If integration = 2H

      
       Likely 3,4-disubstituted .
      
  • Locate the H-4 Region (2.8–3.8 ppm):

    • Look for the "Roofing Effect" (leaning of outer peaks toward the inner peaks), indicating strong coupling in the AB system.

  • Calculate Coupling Constants:

    • Extract

      
       values manually if the splitting is clear (dd).
      
    • Use NMR processing software (e.g., MestReNova) "Multiplet Analysis" for second-order corrections.

Part 5: Visualizations (Graphviz)

Diagram 1: Regioisomer Determination Logic Flow

This diagram illustrates the decision process for distinguishing isomers based on H-5 multiplicity and integration.

RegioisomerLogic Start Crude Reaction Mixture (Isoxazoline Synthesis) H5_Check Analyze H-5 Region (4.5 - 5.5 ppm) Start->H5_Check Integ_1H Integration = 1H Multiplicity = dd or m H5_Check->Integ_1H Methine Proton Integ_2H Integration = 2H Multiplicity = d or m H5_Check->Integ_2H Methylene Protons Check_H4 Analyze H-4 Region (2.8 - 3.8 ppm) Integ_1H->Check_H4 Result_34 Conclusion: 3,4-Disubstituted Isomer (Minor Product) Integ_2H->Result_34 H-4 appears as 1 methine proton Result_35 Conclusion: 3,5-Disubstituted Isomer (Major Product) Check_H4->Result_35 H-4 appears as 2 diastereotopic protons (ABX)

Caption: Decision tree for assigning isoxazoline regiochemistry based on H-5 and H-4 proton integration and multiplicity.

Diagram 2: Stereochemistry Validation Workflow

This diagram details the self-validating protocol for assigning Cis/Trans stereochemistry.

StereoWorkflow Input Purified 4,5-Disubstituted Isoxazoline J_Analysis Measure J(4,5) Coupling Input->J_Analysis High_J J = 8-11 Hz (Suggests Cis) J_Analysis->High_J Low_J J = 3-6 Hz (Suggests Trans) J_Analysis->Low_J NOE_Exp Run 1D-NOE / NOESY (Irradiate H-4) High_J->NOE_Exp Validation Required Low_J->NOE_Exp Validation Required NOE_Pos NOE Signal at H-5 (Strong) NOE_Exp->NOE_Pos NOE_Neg No NOE at H-5 (Weak/Null) NOE_Exp->NOE_Neg Final_Cis CONFIRMED Cis-Isomer NOE_Pos->Final_Cis Final_Trans CONFIRMED Trans-Isomer NOE_Neg->Final_Trans

Caption: Integrated workflow combining J-coupling analysis with NOE experiments to definitively assign relative stereochemistry.

References

  • Regioselective Synthesis and NMR Characterization

    • Title: Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)
    • Source:Arabian Journal of Chemistry, 2019.
    • Relevance: Provides specific coupling constants ( Hz) and shifts for H-4/H-5 diastereomers.
    • URL:[Link]

  • Stereochemistry and Coupling Constants

    • Title: Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.[5]

    • Source:Beilstein Journal of Organic Chemistry, 2016.[5]

    • Relevance: Discusses the formation of trans isomers and the thermodynamic stability driving stereoselectivity.
    • URL:[Link]

  • General NMR Shift Database (Grounding)

    • Title: 1H NMR Chemical Shifts (Oregon St
    • Source: OSU Chemistry Department.
    • Relevance: Validates the general range of ether/alkene-like protons (3.5–5.5 ppm) used in the theoretical framework.
    • URL:[Link]

  • Phosphorus-Substituted Isoxazolines (Advanced Analogues)

    • Title: The synthesis of functionalized 4,5-dihydroisoxazoles decor
    • Source:Journal of Organic and Pharmaceutical Chemistry, 2023.
    • Relevance: Confirms C-5 doublet assignment and ipso-coupling p
    • URL:[Link]

Sources

Precision IR Profiling: C=N Bond Analysis in 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmacophores, 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine (also known as 3-amino-5-methyl-2-isoxazoline) represents a critical scaffold, often serving as a precursor to bioactive amino acids or as a bioisostere in antibiotic design.

The structural integrity of this compound hinges on the endocyclic C=N bond (imine moiety). Unlike simple aliphatic imines, the C=N bond in this molecule is part of a 3-amino-isoxazoline system, creating a unique "cyclic amidine-ether" electronic environment.

This guide provides an objective analysis of the IR spectral signature of this specific bond, comparing it against structural analogs and evaluating the optimal acquisition methodologies (ATR vs. Transmission) for research and quality control (QC) workflows.

Theoretical Framework: The Spectral Signature

The Target Moiety: C=N Bond

In a standard 2-isoxazoline ring, the C=N stretching vibration typically appears between 1610–1630 cm⁻¹ .[1] However, the presence of an exocyclic amino group at position 3 in 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine introduces strong electronic perturbations.

The "Amino Effect" (Resonance vs. Induction)

The 3-amino group acts as an electron donor (+M effect), engaging in conjugation with the C=N double bond. This resonance creates a partial single-bond character, theoretically lowering the force constant. However, the constraints of the 5-membered ring and the electronegativity of the adjacent oxygen atom counteract this, often resulting in a distinct, sharp band.

  • Predicted Frequency Range: 1635–1665 cm⁻¹ (Amidine-like character).

  • Intensity: Medium-Strong (Due to the high dipole moment change of the C=N bond adjacent to the polar O and N atoms).

Diagram 1: Resonance Stabilization & Bond Order

The following diagram illustrates the resonance structures that define the bond order detected by IR spectroscopy.

ResonanceStructures Figure 1: Resonance impact of the 3-amino group on the isoxazoline C=N bond order. StructA Structure A (Neutral Imine) N=C-NH2 StructB Structure B (Charge Separated) N--C=NH2(+) StructA->StructB Electron Delocalization Hybrid Resonance Hybrid Partial Double Bond Character Frequency Shift: +15-30 cm⁻¹ vs. Alkyl StructA->Hybrid Major Contributor StructB->Hybrid Contributes to

Comparative Analysis: Performance & Alternatives

This section compares the spectral analysis of the target compound against structural alternatives (to validate chemical identity) and methodological alternatives (to optimize detection).

Comparison A: Structural Analogs (Chemical Identity Verification)

Distinguishing the 3-amino derivative from non-amino analogs is crucial during synthesis monitoring.

FeatureTarget: 3-Amino-5-methyl-isoxazoline Alternative: 3-Methyl-5-methyl-isoxazoline Scientific Rationale
C=N Frequency 1635–1665 cm⁻¹ 1610–1625 cm⁻¹The amino group's resonance (amidine character) often shifts the band to higher wavenumbers compared to the simple alkyl-imine due to coupling with NH bending modes.
Band Shape Sharp, often split (doublet)Single, sharp peakInteraction with exocyclic NH₂ scissoring (~1620 cm⁻¹) can cause band splitting or broadening in the amino derivative.
NH Stretch 3300–3450 cm⁻¹ (Doublet) AbsentThe presence of the primary amine doublet is the definitive confirmation of the 3-amino substitution.
C-O Stretch ~1050 cm⁻¹~1050 cm⁻¹Ring ether linkage remains relatively constant; poor discriminator.
Comparison B: Methodological Alternatives (ATR vs. KBr)

For drug development professionals, the choice of sampling technique impacts data reproducibility.

MetricDiamond ATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Verdict for 3-Amino-isoxazoline
Sample Prep None (Direct solid/oil deposition)Grinding with KBr, pressingATR Wins: Eliminates moisture absorption (hygroscopicity is common in amino-isoxazolines).
Pathlength Fixed (~2 µm)Variable (User dependent)ATR Wins: Higher reproducibility for quantitative purity assessments.
Band Shift Slight redshift (~2-5 cm⁻¹)Standard referenceNeutral: Correction factors can be applied, but ATR is the modern standard.
H-Bonding Preserves solid-state H-bondingDisrupted by high pressureKBr Wins (Theoretical): Only if studying specific crystal lattice forces, but irrelevant for routine ID.

Experimental Protocol: Validated ATR-FTIR Workflow

Objective: To acquire a high-fidelity spectrum of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine focusing on the C=N region.

Reagents & Equipment[1][2][3][4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Methodology
  • System Blanking:

    • Clean the crystal with isopropanol and allow to dry completely.

    • Acquire a background spectrum (Air) at 4 cm⁻¹ resolution with 16 scans .

    • Checkpoint: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Place ~5 mg of the solid compound directly onto the center of the diamond crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge reads 80-100 N . High contact pressure is essential for rigid crystalline solids to ensure evanescent wave penetration.

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹.[2]

    • Scans: 32 (Signal-to-Noise optimization).

    • Resolution: 2 cm⁻¹ (Required to resolve the C=N stretch from the NH scissoring mode).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to library KBr spectra is needed).

    • Baseline correct (linear) only if significant drift is observed.

Diagram 2: Analytical Decision Tree

Workflow Figure 2: Analytical workflow for C=N verification in 3-amino-isoxazolines. Start Start: Sample Received StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Viscous Oil/Gum StateCheck->Oil MethodATR Method: Diamond ATR (Preferred) Solid->MethodATR High Throughput MethodKBr Method: KBr Pellet Solid->MethodKBr If ATR unavailable Oil->MethodATR Mandatory CheckCN Analyze 1550-1700 cm⁻¹ Region MethodATR->CheckCN MethodKBr->CheckCN ResultA Peak @ 1635-1665 cm⁻¹ (Sharp/Strong) CONFIRMED C=N CheckCN->ResultA Target Found ResultB Peak @ 1610 cm⁻¹ (Weak/Shifted) CHECK PURITY/HYDROLYSIS CheckCN->ResultB Deviation >10 cm⁻¹

Data Interpretation & Troubleshooting

The "Fingerprint" Region of Interest (1500–1700 cm⁻¹)

When analyzing the spectrum, the user must distinguish overlapping bands. Use this causality table to assign peaks correctly:

Frequency (cm⁻¹)AssignmentCausality / Origin
3400 & 3250 N-H Stretch (Sym/Asym)Characteristic doublet of the primary exocyclic amine (-NH₂).[3]
1635–1665 C=N Stretch Target Band. The endocyclic double bond. Position is elevated due to ring strain and amidine-like resonance.
~1620 N-H ScissoringBending vibration of the -NH₂ group. Warning: This often appears as a shoulder on the C=N peak. High resolution (2 cm⁻¹) is required to separate them.
1430–1460 CH₂ / CH₃ DeformationScissoring/bending of the 5-methyl and ring methylene groups.
~890–910 N-O StretchCharacteristic of the isoxazoline ring breathing.
Common Pitfalls
  • Hydrolysis Products: If the C=N peak diminishes and a broad band appears ~1700 cm⁻¹ (C=O), the isoxazoline ring may have hydrolyzed to the open-chain beta-keto amide or nitrile oxide derivatives.

  • Salt Formation: If the sample was isolated as a hydrochloride salt (common for amines), the C=N band will shift significantly (often higher, ~1680 cm⁻¹) due to protonation of the ring nitrogen or exocyclic amine, and the N-H region will show broad ammonium bands (~3000 cm⁻¹).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345, Isoxazoline Derivatives. Retrieved from [Link]

  • Socrates, G. (2001).Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for heterocyclic C=N assignments).
  • Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.[4] [Link]

  • University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI (2022). Spectroscopic Characterization of 3-Aminoisoxazole. Molecules.[5][2][3][4][6][7][8][9][10][11][12] [Link]

Sources

Comparative Stability Analysis: Dihydroisoxazole vs. Isoxazole Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Chemical Liabilities and Opportunities

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the developability of a drug candidate. Among the privileged five-membered heterocycles, isoxazole and its partially saturated counterpart, dihydroisoxazole (isoxazoline), are frequently employed scaffolds. The introduction of an amine substituent to the isoxazole ring further modulates its properties, leading to a distinct chemical entity. This guide provides an in-depth, comparative analysis of the stability of dihydroisoxazoles and isoxazole amines, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions during the drug design and development process.

Foundational Principles: A Tale of Two Rings

The inherent stability of a heterocyclic system is dictated by its electronic nature, ring strain, and the susceptibility of its constituent bonds to cleavage. Isoxazoles are aromatic heterocycles, a feature that generally imparts a degree of stability.[1] In contrast, dihydroisoxazoles are non-aromatic, and their stability is more akin to that of other saturated or partially saturated five-membered rings. The amine substituent on the isoxazole ring, a strong electron-donating group, can significantly influence the electron distribution and reactivity of the aromatic system.

The key differentiator in their stability profiles often lies in the N-O bond, which is a potential site for ring cleavage under certain conditions, particularly reductive or basic environments.[2] The degree of saturation and the nature of substituents play a crucial role in modulating the lability of this bond.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are a cornerstone of pre-formulation and drug development, providing critical information on the intrinsic stability of a drug substance. Here, we compare the expected stability of dihydroisoxazoles and isoxazole amines under common stress conditions.

pH-Dependent Hydrolytic Stability

The hydrolytic stability of a compound across the physiological pH range and under conditions encountered during formulation is a key determinant of its viability.

  • Isoxazole Amines: The aromatic isoxazole ring is generally considered stable to hydrolysis under neutral and acidic conditions.[3] However, the stability of the isoxazole ring can be significantly influenced by pH and temperature, with increased lability under basic conditions.[3][4] For instance, a study on the isoxazole-containing drug Leflunomide demonstrated that the isoxazole ring is stable at pH 4.0 and 7.4 at 25°C, but undergoes ring opening at pH 10.0 with a half-life of 6.0 hours.[4] This base-catalyzed ring opening is considerably faster at elevated temperatures.[4] The presence of an amino group, an electron-donating substituent, can further influence the electron density of the ring and potentially affect its susceptibility to nucleophilic attack under basic conditions.

  • Dihydroisoxazoles: The dihydroisoxazole ring is generally more susceptible to both acidic and basic hydrolysis compared to its aromatic counterpart. The lack of aromatic stabilization makes the ring more prone to cleavage. For example, 3-halo-4,5-dihydroisoxazoles can undergo a two-step ring opening to yield β-hydroxy esters.[5] Ring-opening reactions of dihydroisoxazoles to form β-hydroxy nitriles have also been reported, which can be facilitated by chemical or enzymatic means.[6] The stability of dihydroisoxazoles is highly dependent on the nature and position of substituents.[5]

Table 1: Comparative pH and Temperature Stability of the Isoxazole Ring in Leflunomide [3][4]

pHTemperature (°C)Half-life (t½) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2
Oxidative and Reductive Stability
  • Isoxazole Amines: The isoxazole ring is relatively stable to oxidizing agents.[1] However, the N-O bond is susceptible to reductive cleavage.[2] Catalytic hydrogenation can lead to the opening of the isoxazole ring to afford β-amino enones.[1] The presence of an amine substituent may influence the molecule's overall susceptibility to oxidation, depending on the specific reaction conditions.

  • Dihydroisoxazoles: Dihydroisoxazoles are also susceptible to reductive N-O bond cleavage, often leading to the formation of γ-amino alcohols. This reactivity is a cornerstone of their synthetic utility. Their stability towards oxidation is variable and depends on the substituents present.

Mechanistic Insights into Degradation Pathways

The differential stability of these two scaffolds can be rationalized by examining their probable degradation mechanisms.

Isoxazole Amine Degradation

Under basic conditions, the degradation of isoxazoles often proceeds via a ring-opening mechanism initiated by nucleophilic attack, frequently at the C5 position. The resulting intermediate can then undergo further rearrangement or cleavage. The presence of an electron-donating amino group can modulate the regioselectivity of this attack.

IsoxazoleAmine Substituted Isoxazole Amine Intermediate Ring-Opened Intermediate IsoxazoleAmine->Intermediate Base-catalyzed ring opening Products Degradation Products Intermediate->Products Rearrangement/ Cleavage

Caption: Base-catalyzed degradation of an isoxazole amine.

Dihydroisoxazole Degradation

The non-aromatic nature of the dihydroisoxazole ring makes it more susceptible to a wider range of ring-opening reactions. Reductive cleavage of the N-O bond is a common pathway, often employed synthetically. Acid- or base-catalyzed hydrolysis can also lead to ring scission, yielding functionalized open-chain products.

cluster_0 Reductive Cleavage cluster_1 Hydrolytic Cleavage Dihydroisoxazole Substituted Dihydroisoxazole AminoAlcohol γ-Amino Alcohol Dihydroisoxazole->AminoAlcohol e.g., H₂, Pd/C HydroxyNitirle β-Hydroxy Nitrile Dihydroisoxazole->HydroxyNitirle Acid or Base

Caption: Common degradation pathways for dihydroisoxazoles.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel dihydroisoxazole or isoxazole amine, a systematic approach employing forced degradation studies is recommended.

Protocol: pH-Dependent Hydrolytic Stability Study

Objective: To assess the stability of the test compound across a range of pH values at ambient and accelerated temperatures.

Materials:

  • Test compound (dihydroisoxazole or isoxazole amine derivative)

  • Buffers: pH 2 (0.01 N HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer), pH 12 (0.01 N NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Constant temperature incubator/water bath

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each of the buffer solutions to achieve a final concentration of 50 µg/mL.

  • Prepare two sets of samples for each pH. Incubate one set at 40°C and the other at 60°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quench the degradation by adding an equal volume of mobile phase and store at 4°C until analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each condition.

Start Prepare Compound Stock Solution PrepareSamples Dilute in Buffers (pH 2, 4, 7, 9, 12) Start->PrepareSamples Incubate Incubate at 40°C & 60°C PrepareSamples->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Calculate Degradation Rate and Half-life Analyze->Data

Caption: Workflow for pH-dependent hydrolytic stability testing.

Conclusion: A Strategic Choice for Drug Discovery

The choice between a dihydroisoxazole and an isoxazole amine scaffold is a nuanced decision that requires a thorough understanding of their respective stability profiles.

  • Isoxazole amines generally offer greater intrinsic stability due to their aromaticity, making them a robust choice for many applications. However, their susceptibility to base-catalyzed hydrolysis, particularly at elevated temperatures, must be considered.

  • Dihydroisoxazoles , while being more prone to ring-opening reactions, offer a wealth of synthetic opportunities. Their controlled lability can be harnessed for the design of prodrugs or as a synthetic handle for further diversification. The stability of a dihydroisoxazole is highly dependent on its substitution pattern, and careful molecular design can mitigate potential liabilities.

Ultimately, the optimal choice depends on the specific project goals, the target product profile, and the acceptable level of chemical liability. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an evidence-based decision, ensuring the selection of a scaffold with the appropriate balance of stability and reactivity for the development of a successful drug candidate.

References

  • ResearchGate. Reported two‐steps ring opening of 3‐bromo‐4,5‐dihydroisoxazoles to... Available from: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]

  • PubMed. Synthesis of functionalized 2,3-dihydroisoxazoles by domino reactions in water and unexpected ring-opening reactions of 2,3-dihydroisoxazoles. Available from: [Link]

  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available from: [Link]

  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]

  • RSC Publishing. Biocatalytic asymmetric ring-opening of dihydroisoxazoles: a cyanide-free route to complementary enantiomers of β-hydroxy nitriles from olefins. Available from: [Link]

  • synthetic reactions using isoxazole compounds. Available from: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a definitive understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates its physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the methodologies employed for the structural elucidation of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, a comprehensive analysis leverages complementary techniques. This guide will explore the synergistic use of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a holistic view of the structural analysis workflow. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating and trustworthy protocol.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state. The resulting electron density map is a direct visualization of the molecule's structure.

A typical workflow for the crystal structure determination of a novel 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine derivative is as follows:

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model & Validation Structure_Refinement->Final_Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Crystallization and X-ray Diffraction

1. Synthesis and Purification:

  • Synthesize the target 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine derivative using established synthetic routes, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkene.[1][2]

  • Purify the synthesized compound to >99% purity using techniques like column chromatography or recrystallization. Purity is critical as impurities can inhibit crystal growth.

2. Single Crystal Growth:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to near saturation.[3] Allow the solvent to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can lead to the formation of single crystals.

3. X-ray Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[3][4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

4. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial molecular model into the electron density map.

  • Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.[5]

  • Validate the final structure using metrics such as the R-factor and by checking for residual electron density.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques like NMR and Mass Spectrometry are indispensable for confirming the molecular structure in solution and verifying the molecular weight.

G cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Compound 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine Derivative Xray_Info Provides: - Atomic coordinates - Bond lengths & angles - Stereochemistry - Intermolecular interactions - Crystal packing Compound->Xray_Info NMR_Info Provides: - Connectivity (¹H-¹H, ¹H-¹³C) - Chemical environment of nuclei - Diastereotopic protons - Relative stereochemistry (NOE) Compound->NMR_Info MS_Info Provides: - Molecular weight - Molecular formula (HRMS) - Fragmentation patterns Compound->MS_Info

Caption: Information provided by complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.[6][7]

Key NMR Features:

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the dihydro-1,2-oxazole ring provide information about their connectivity and stereochemistry. The amine protons often appear as a broad signal.[8][9]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.[10][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the complete connectivity of the molecule.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition.[13] This data is critical for confirming the molecular formula of the synthesized derivative. The fragmentation pattern can also provide structural information.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (ions)
Information 3D atomic arrangement, bond lengths/angles, intermolecular interactionsConnectivity, chemical environment, relative stereochemistryMolecular weight, elemental composition, fragmentation
Strengths Unambiguous structure determinationProvides data on solution-state structure and dynamicsHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, structure may differ from solutionProvides relative, not absolute, stereochemistry; complex spectraProvides limited information on connectivity and stereochemistry

Case Study: A Representative 4,5-dihydro-1,2-oxazole Derivative

Let's consider a hypothetical derivative, 3-(4-methylphenyl)-5-(1-benzofuran-2-yl)-4,5-dihydro-1,2-oxazol-5-ol , for which a crystal structure has been reported.[14]

Crystallographic Data Summary:

ParameterValue
Chemical FormulaC₁₈H₁₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2200 (15)
b (Å)14.2289 (19)
c (Å)10.2474 (15)
β (°)93.058 (7)
Volume (ų)1488.1 (4)
Z4
R-factor-

Data is illustrative and based on a representative structure.[3][4][5][14][15]

The crystal structure reveals that the isoxazole ring adopts a shallow envelope conformation.[14] Intermolecular O—H⋯N hydrogen bonds link the molecules into chains.[14] This level of detail is only achievable through X-ray crystallography.

NMR and MS in the Broader Context:

  • NMR would confirm the connectivity of the 4-methylphenyl, benzofuran, and dihydro-1,2-oxazole moieties in solution. 2D NOESY experiments could corroborate the relative stereochemistry observed in the crystal structure.

  • HRMS would confirm the elemental composition of C₁₈H₁₅NO₃, providing strong evidence for the successful synthesis of the target molecule.

Conclusion

The structural analysis of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine derivatives requires a multi-faceted approach. While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure, it is most powerful when used in conjunction with spectroscopic techniques. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular formula. By integrating the data from these complementary techniques, researchers can build a comprehensive and validated structural model, which is a critical step in the journey of drug discovery and development.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing).
  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art.
  • Faster and more reliable crystal structure prediction of organic molecules - EurekAlert!.
  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules.
  • Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study - PubMed.
  • Crystal structure prediction - Wikipedia.
  • Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Semi-Preparation and X-ray Single-Crystal Structures of Sophocarpine-Based Isoxazoline Derivatives and Their Pesticidal Effects and Toxicology Study | Request PDF - ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace.
  • The X-ray crystal structure of Ie.: Drawing by Hui Xu. - ResearchGate.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
  • Video: NMR Spectroscopy Of Amines - JoVE.
  • Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol.
  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • 4,5-Dihydro-1,2,3-oxadiazole: A Very Elusive Key Intermediate in Various Important Chemical Transformations - Academia.edu.
  • 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl) - PMC.
  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.
  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - ResearchGate.
  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.
  • Crystal Structure and Theoretical Study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine - ResearchGate.
  • methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate - C6H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

Sources

Distinguishing 3-Amino-Isoxazolines from Isomeric Oxazoles by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic synthesis, particularly during the cyclization of


-functionalized nitriles or the modification of isoxazole scaffolds, researchers frequently encounter structural ambiguity between 3-amino-isoxazolines  (4,5-dihydroisoxazoles) and their isomers (such as 2-amino-oxazolines ) or their aromatic counterparts (oxazoles ).[1]

Misidentification is common because these species often share identical molecular weights (isomers) or form via competing pathways (e.g., Boulton-Katritzky rearrangement, oxidation). This guide provides a definitive, evidence-based NMR workflow to distinguish the 3-amino-isoxazoline scaffold from oxazole-type alternatives, focusing on the hybridization state of the ring carbons and specific proton connectivity.

The Mechanistic Trap: Why These Isomers Co-Exist

The ambiguity typically arises from two synthetic scenarios:

  • Cyclization Competition: When reacting

    
    -unsaturated nitriles with hydroxylamine, kinetic control favors the 3-amino-isoxazoline . However, thermodynamic equilibration or alternative nucleophilic attacks can yield 2-amino-oxazolines .
    
  • Rearrangement/Oxidation: 3-amino-isoxazolines are susceptible to oxidation (forming aromatic 3-amino-isoxazoles ) or rearrangement (forming oxazoles ) under basic conditions.

Distinguishing these requires verifying two structural features:

  • Saturation: Is the ring fully aromatic (Oxazole) or partially saturated (Isoxazoline)?

  • Heteroatom Connectivity: Is the oxygen adjacent to the nitrogen (Isoxazole/Isoxazoline) or separated by a carbon (Oxazole/Oxazoline)?

Comparative NMR Analysis

A. H NMR: The "Saturation" Test

The most immediate diagnostic is the chemical shift of the ring protons. 3-amino-isoxazolines possess


 hybridized carbons at positions 4 and 5, whereas oxazoles are fully aromatic (

).
Feature3-Amino-Isoxazoline Oxazole (Aromatic) 2-Amino-Oxazoline (Isomer)
Ring Protons (H4/H5) 3.0 – 5.5 ppm 6.5 – 8.5 ppm 3.5 – 5.5 ppm
Multiplicity Often ABX or AA'BB' (if unsubstituted). Diastereotopic splitting is common.Singlets (typically).[2][3]Similar to isoxazoline (ABX systems).
Exchangeable Protons (-NH2) Broad singlet, 4.0 – 6.5 ppm (DMSO-

).
Broad singlet, often downfield due to aromatic ring current.Similar range.

Key Insight: If your ring protons appear above 6.0 ppm, you have likely oxidized your product to the aromatic isoxazole or oxazole. If they are in the 3.0–5.5 ppm range, you must distinguish between isoxazoline and oxazoline using


C NMR.
B. C NMR: The Hybridization Check

The carbon backbone provides the definitive proof of ring saturation.

Position3-Amino-Isoxazoline Oxazole 2-Amino-Oxazoline
C4 (CH/CH2) 40 – 60 ppm (

)
120 – 140 ppm (

)
45 – 65 ppm (

)
C5 (CH-O) 70 – 90 ppm (

)
140 – 160 ppm (

)
65 – 85 ppm (

)
C3 (C=N) 155 – 165 ppm 135 – 145 ppm 160 – 170 ppm (C2 position)

Diagnostic Rule: The C5 carbon in isoxazolines is directly attached to oxygen, shifting it downfield (~80 ppm), but it remains significantly upfield of any aromatic oxazole carbon (>120 ppm).

C. 2D NMR: Establishing Connectivity (HMBC)

When distinguishing the isomeric 3-amino-isoxazoline from 2-amino-oxazoline , 1D NMR is insufficient due to overlapping ranges. HMBC (Heteronuclear Multiple Bond Correlation) is required to trace the C-H to C=N connectivity.

  • Isoxazoline Pathway: Protons at C4 will show a strong 2-bond correlation (

    
    ) to the C3  (quaternary imine carbon).
    
  • Oxazoline Pathway: Protons at C4 are usually adjacent to the Nitrogen, not the imine carbon (depending on substitution), or show different long-range coupling patterns to the exocyclic amine.

Experimental Protocol: Self-Validating Workflow

Materials
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO stabilizes the exchangeable

      
       protons, usually revealing them as distinct peaks rather than broad humps, and ensures solubility of polar amino-heterocycles.
      
  • Instrument: Minimum 400 MHz (for clear ABX resolution).

Step-by-Step Characterization
  • Sample Prep: Dissolve ~5-10 mg of crude product in 0.6 mL DMSO-

    
    .
    
  • Run

    
    H NMR: 
    
    • Checkpoint 1: Do you see signals in the 6.5–8.5 ppm region?

      • YES: You have an Aromatic species (Isoxazole or Oxazole). Stop and check for oxidation.

      • NO: Proceed. You have a dihydro-species (Isoxazoline or Oxazoline).[4]

  • Run

    
    C NMR (DEPT-135): 
    
    • Confirm C4 and C5 are

      
       (positive/negative phases in DEPT, < 100 ppm).
      
  • Run HSQC: Assign the protons to their respective carbons. Identify the C4-H and C5-H pairs.

  • Run HMBC (The Decider):

    • Locate the Quaternary Carbon signal (C=N) at ~160 ppm.

    • Look for correlations from the aliphatic protons.[5]

    • Isoxazoline: The protons on the carbon not attached to oxygen (C4-H) should show a strong correlation to the C=N (C3).

    • Oxazoline: The connectivity often places the Oxygen adjacent to the C=N, altering the coupling pathway intensities.

Visualization of Logic & Structure

Diagram 1: Structural Identification Logic Flow

This decision tree guides the researcher through the NMR data interpretation.

NMR_Decision_Tree Start Crude Product (C3H6N2O Isomer) H_NMR 1H NMR Analysis (Ring Proton Region) Start->H_NMR Aromatic Signals: 6.5 - 8.5 ppm (sp2 C-H) H_NMR->Aromatic Downfield Aliphatic Signals: 3.0 - 5.5 ppm (sp3 C-H) H_NMR->Aliphatic Upfield Check_Ox Conclusion: Aromatic Species (Oxazole/Isoxazole) Aromatic->Check_Ox C_NMR 13C NMR / HSQC Aliphatic->C_NMR Isoxazoline Conclusion: 3-Amino-Isoxazoline (C5-O shift ~80ppm) C_NMR->Isoxazoline C5-H correlates to O Oxazoline Conclusion: 2-Amino-Oxazoline (Check HMBC for C=N) C_NMR->Oxazoline Alternative Connectivity

Caption: Logical workflow for distinguishing isoxazolines from aromatic oxazoles and isomeric oxazolines using 1H and 13C NMR markers.

Diagram 2: HMBC Connectivity Evidence

The following diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) that confirm the 3-amino-isoxazoline structure.

HMBC_Connectivity C3 C3 (Quaternary) ~160 ppm C4 C4 (Methylene) ~45 ppm C3->C4 C5 C5 (Methine-O) ~80 ppm C4->C5 H4 H4 Protons 3.0-3.5 ppm C4->H4 H5 H5 Protons 4.5-5.0 ppm C5->H5 H4->C3 Strong 2J (Diagnostic) H5->C3 Weak 3J H5->C4 Strong 2J

Caption: Key HMBC correlations for 3-amino-isoxazoline. The strong correlation between H4 and the quaternary imine carbon (C3) is diagnostic.

References

  • Katritzky, A. R. (2010).[6] Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.[7] (Definitive source on heterocyclic reactivity and Boulton-Katritzky rearrangements).

  • Busico, V., et al. (2015). "Substituent effect study on experimental 13C NMR chemical shifts of dihydroisoxazole derivatives." Spectrochimica Acta Part A, 151, 723-730.[7] Link

  • Boulton, A. J., & Katritzky, A. R. (1967).[6] "Heterocyclic Rearrangements. Part X." Journal of the Chemical Society C. (The foundational paper on isoxazole-oxazole rearrangements).

  • Silverstein, R. M., et al. (2014).[6] Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[8] (Standard reference for NMR chemical shift tables).

  • Kallman, N. J., et al. (2016).[9] "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis, 48, 3537-3543.[9] Link (Demonstrates the use of in-situ NMR to monitor isoxazole ring-opening/rearrangements).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, a heterocyclic amine. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with regulatory standards, reflecting a deep understanding of the chemical's structural class and potential hazards.

I. Understanding the Hazard Profile: An Evidence-Based Approach

Inferred Hazards:

  • Oral Toxicity: Many isoxazole derivatives are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Contact with related compounds can cause skin irritation and serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dusts from similar solid compounds may lead to respiratory irritation.[2][4]

  • Aquatic Toxicity: Some isoxazole derivatives are toxic to aquatic life with long-lasting effects.

  • Reactivity: The isoxazole ring, particularly due to its N-O bond, can be sensitive to factors like UV irradiation, potentially leading to rearrangement or degradation.[5]

Given these potential hazards, 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine must be treated as hazardous waste.[4] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[6][7][8]

II. The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to the disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, from the point of generation to its final removal from the laboratory.

1. Immediate Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[9]

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10]

2. Waste Segregation and Containerization:

Proper segregation is critical to prevent dangerous chemical reactions.[7][8][11]

  • Solid Waste:

    • Collect unused or contaminated solid 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine in a dedicated, clearly labeled, and sealable container.[4]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.[4]

  • Liquid Waste:

    • Solutions containing 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine should be collected in a separate, labeled, and sealed container appropriate for chemical waste.[4]

    • Use only containers made of compatible materials (e.g., amber glass bottles for liquid waste).[11]

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases to avoid potential reactions.[11]

3. Labeling and Storage:

Accurate labeling is a cornerstone of safe waste management.[7][11][12]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-4,5-dihydro-1,2-oxazol-3-amine"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Relevant hazard pictograms (e.g., irritant, harmful)

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[8][12]

    • Ensure secondary containment is used to capture any potential leaks.[7]

    • Do not store waste for longer than the permitted time frame as per institutional and regulatory guidelines (e.g., six months for academic labs under EPA's Subpart K).[6]

4. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine must be handled by your institution's licensed hazardous waste management program.[1][3][4][7][13]

  • Documentation: Maintain a detailed inventory of the waste generated, including the amount and date of accumulation, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6][11]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment: Don appropriate PPE before attempting to clean the spill.[4]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]

    • Place the spilled material into a labeled container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[4]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine.

DisposalWorkflow Disposal Workflow for 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine Start Waste Generation (Solid or Liquid) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) PPE->Segregation Container Place in a Labeled, Sealable, Compatible Container Segregation->Container Labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) Container->Labeling Storage Store in a Designated, Ventilated Satellite Accumulation Area with Secondary Containment Labeling->Storage Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service Storage->Disposal

Sources

A Senior Application Scientist's Guide to Handling 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine. As specific safety data for this compound is not extensively published, the following protocols are synthesized from the principles of chemical safety, risk assessment of its structural motifs (a dihydro-oxazole and a primary amine), and safety data from analogous chemical structures. This document is intended to empower researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations.

Core Principle: A Proactive Hazard Assessment

Given the absence of a comprehensive toxicological profile for 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, a conservative approach to safety is mandatory. Our assessment is based on the known hazards of structurally related compounds, including various isoxazole and oxazole derivatives.

The primary anticipated hazards are summarized below. This assessment dictates the stringent engineering controls and personal protective equipment (PPE) required for all handling procedures.

Potential HazardRationale Based on Analogous CompoundsRepresentative Sources
Serious Eye Irritation/Damage Structurally similar compounds like 3-Amino-5-methylisoxazole and 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine are known to cause serious eye irritation or damage.[1][2][3]Causes serious eye irritation.[1]
Skin Irritation/Corrosion The amine functional group and the heterocyclic ring present in related molecules are frequently associated with skin irritation.[1][4]Causes skin irritation.[1]
Acute Oral Toxicity An isomer, 5-(Aminomethyl)isoxazol-3-ol, is classified as fatal if swallowed, indicating a high potential for oral toxicity.Harmful if swallowed.[2]
Respiratory Tract Irritation Inhalation of dust or aerosols of similar amine-containing heterocyclic compounds can lead to respiratory irritation.[2]May cause respiratory irritation.
Neurotoxicity The broader isoxazoline class of compounds has been associated with neurological adverse events in veterinary applications, acting as GABA receptor antagonists.[5][6][7] While the risk for this specific derivative is unknown, it warrants caution.The isoxazoline class has been associated with neurological adverse reactions including tremors, ataxia and seizures.[5]
Flammability The parent oxazole ring is flammable, and other derivatives may be combustible liquids.[2][8]Flammable liquid and vapor or Combustible liquid.[2]

The Essential PPE Protocol: Your Last Line of Defense

Personal Protective Equipment (PPE) is a critical final barrier between the researcher and potential chemical exposure. It must be used in conjunction with primary engineering controls, principally a certified chemical fume hood. The selection of PPE is contingent on the scale and nature of the operation.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE for Routine Operations cluster_2 PPE for High-Hazard Operations Start Start: Handling 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine Risk Evaluate Scale of Operation (e.g., <1g vs. >1g, heating, pressure) Start->Risk Routine_PPE Standard PPE Ensemble: - Chemical Splash Goggles (ANSI Z87.1) - Double Gloves (Nitrile inner, Neoprene/Butyl outer) - Flame-Resistant Lab Coat - Closed-toe Shoes & Long Pants Risk->Routine_PPE  Routine / Small Scale HighHazard_PPE Enhanced PPE Ensemble: - Standard PPE Ensemble PLUS: - Face Shield (over goggles) - Chemical-Resistant Apron - Consider Respiratory Protection Risk->HighHazard_PPE High-Hazard / Large Scale   End Proceed with Caution Routine_PPE->End Resp_Note Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation. HighHazard_PPE->Resp_Note HighHazard_PPE->End

Caption: PPE Selection Workflow based on operational scale.

Detailed PPE Specifications:
  • Primary Engineering Control: All manipulations of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: At a minimum, ANSI Z.87.1 certified chemical splash goggles are required.[9] For procedures with a higher risk of splashing or energetic reaction (e.g., large-scale reactions, work under pressure), a full-face shield must be worn over the goggles.[9]

  • Hand Protection: Double-gloving is mandatory. An inner nitrile glove provides dexterity and a preliminary barrier, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) provides robust protection against the heterocyclic amine structure. Always consult the glove manufacturer's chemical resistance guides to ensure appropriate selection.[9][10] Gloves must be inspected before each use and changed immediately upon contact with the chemical.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] For procedures involving larger quantities (>5g) or significant splash potential, supplement the lab coat with a chemical-resistant apron. Long pants and fully enclosed, non-porous shoes are required at all times.[9]

  • Respiratory Protection: The use of a fume hood should preclude the need for respiratory protection. However, in the event of an engineering control failure or a large-scale spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[11] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential to mitigate risk.

SOP_Workflow cluster_prep Preparation Phase cluster_handle Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification & Airflow B Inspect & Don Appropriate PPE A->B C Prepare Spill Kit & Verify Eyewash/Shower Access B->C D Transfer/Weigh Compound Inside Fume Hood C->D E Keep Containers Tightly Closed When Not in Use D->E F Perform Experiment E->F G Decontaminate Work Surface F->G H Doff PPE in Correct Order G->H I Segregate & Dispose of Waste H->I

Caption: Standard Operating Procedure (SOP) workflow.

Handling Protocol:
  • Preparation: Before beginning work, verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the section above. Ensure an appropriate chemical spill kit is readily available.

  • Aliquotting and Transfer: Conduct all transfers within the fume hood. Use techniques that minimize the generation of dust or aerosols.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11][12]

  • Post-Handling: After completing work, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly, even after glove removal.[1][4]

Disposal Protocol:
  • Chemical Waste: All waste containing 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine, including crude reaction mixtures and surplus material, must be collected in a designated, properly labeled, and sealed hazardous waste container. Disposal must proceed through an approved institutional or commercial waste disposal program.[1][4] Under no circumstances should this chemical be disposed of down the drain. [13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be considered hazardous waste and disposed of in the same manner as the chemical itself.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3][4] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Small Spill (<5g) Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]
Large Spill (>5g) Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) department immediately.

References

  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-5-methylisoxazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Aminomethyl)isoxazol-3-ol hydrate.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Isoxazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Amino-3,5-dimethylisoxazole.
  • PubChem. (n.d.). 5-Methyl-4,5-dihydro-1,3-oxazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2020).
  • American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • Dodds, W. J., & Laflamme, D. (2020). Survey of canine use and safety of isoxazoline parasiticides. PMC.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • ChemicalBook. (2026). 3-Amino-5-methylisoxazole - Safety Data Sheet.
  • PARASITIPEDIA. (2022). ISOXAZOLINES for veterinary use on DOGS against fleas and ticks. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Animal Drug Safety Communication: FDA Alerts Pet Owners and Veterinarians About Potential for Neurologic Adverse Events Associated with Certain Flea and Tick Products. Retrieved from [Link]

  • Fisher Scientific. (2010). Safety Data Sheet: 5-Amino-3-methylisoxazole.
  • U.S. Environmental Protection Agency. (2025). Dihydro-1H,3H,5H-[1][4]oxazolo[3,4-c][1][4]oxazole - Related Substances. CompTox Chemicals Dashboard.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Martin, S., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC.
  • Hreczycho, G., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Reactant of Route 2
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.